molecular formula C12H21NO2 B1521878 tert-butyl N-(4-methylidenecyclohexyl)carbamate CAS No. 725255-70-9

tert-butyl N-(4-methylidenecyclohexyl)carbamate

Cat. No.: B1521878
CAS No.: 725255-70-9
M. Wt: 211.3 g/mol
InChI Key: RORBKRGGCPRUPV-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-methylidenecyclohexyl)carbamate is a useful research compound. Its molecular formula is C12H21NO2 and its molecular weight is 211.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-(4-methylidenecyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-9-5-7-10(8-6-9)13-11(14)15-12(2,3)4/h10H,1,5-8H2,2-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORBKRGGCPRUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=C)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-butyl N-(4-methylidenecyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for obtaining tert-butyl N-(4-methylidenecyclohexyl)carbamate, a valuable building block in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of organic synthesis. Three primary retrosynthetic pathways are explored in detail: the Wittig olefination of a carbamate-protected aminoketone, the Curtius and Hofmann rearrangements of a methylidenecyclohexane carboxylic acid derivative, and the reductive amination of 4-methylidenecyclohexanone. Each section offers a thorough examination of the reaction mechanisms, experimental protocols, and critical process parameters, underpinned by authoritative literature to ensure scientific integrity.

Introduction

The 4-methylidenecyclohexyl moiety is a key structural motif in a variety of biologically active molecules, imparting specific conformational constraints and physicochemical properties. The tert-butoxycarbonyl (Boc) protected amine functionality provides a stable, yet readily cleavable, nitrogen source for further synthetic transformations. Consequently, this compound serves as a versatile intermediate in the synthesis of complex nitrogen-containing compounds. This guide elucidates robust and adaptable synthetic routes to this target molecule, offering insights into the practical execution and rationale behind each approach.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals several viable pathways originating from commercially available starting materials. The primary disconnections focus on the formation of the carbon-carbon double bond and the introduction of the carbamate functionality.

G cluster_0 Route 1: Wittig Olefination cluster_1 Route 2: Curtius/Hofmann Rearrangement cluster_2 Route 3: Reductive Amination target This compound route1_intermediate tert-butyl N-(4-oxocyclohexyl)carbamate target->route1_intermediate Wittig Reaction route2_intermediate 4-methylidenecyclohexanecarboxylic acid target->route2_intermediate Curtius or Hofmann Rearrangement route3_intermediate 4-methylidenecyclohexanone target->route3_intermediate Reductive Amination & Boc Protection route1_reagent Wittig Reagent (Ph3P=CH2) route2_precursor 4-oxocyclohexanecarboxylic acid route2_intermediate->route2_precursor Wittig Reaction route3_reagent Ammonia & Reducing Agent G cluster_0 Wittig Ylide Generation and Reaction Phosphonium_Salt [Ph3PCH3]+Br- Ylide Ph3P=CH2 Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi, t-BuOK) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Ketone tert-butyl N-(4-oxocyclohexyl)carbamate Ketone->Oxaphosphetane Product This compound Oxaphosphetane->Product Decomposition Byproduct Ph3P=O Oxaphosphetane->Byproduct G start 4-methylidenecyclohexanone imine Imine Intermediate start->imine amine_source Ammonia Source (e.g., NH4OAc) amine_source->imine reducing_agent Reducing Agent (e.g., NaBH3CN) primary_amine 4-methylidenecyclohexanamine reducing_agent->primary_amine Reduction imine->primary_amine final_product This compound primary_amine->final_product boc_anhydride Boc2O boc_anhydride->final_product Boc Protection

An In-depth Technical Guide to tert-butyl N-(4-methylidenecyclohexyl)carbamate: Synthesis, Properties, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl N-(4-methylidenecyclohexyl)carbamate is a valuable bifunctional molecule that serves as a key building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The presence of a Boc-protected amine and a reactive exocyclic double bond within a cyclohexyl scaffold makes it a versatile intermediate for introducing the 4-methylidenecyclohexylamine moiety into more complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, a detailed, field-proven synthetic protocol, and a thorough analytical characterization to ensure scientific integrity and reproducibility in research and development settings.

Core Molecular Characteristics

The fundamental properties of this compound are summarized below. While experimentally determined values for properties such as melting and boiling points are not widely published, the provided data is based on information from chemical suppliers and computational predictions.

PropertyValueSource
CAS Number 725255-70-9Chemical Supplier Catalogs
Molecular Formula C₁₂H₂₁NO₂Chemical Supplier Catalogs
Molecular Weight 211.30 g/mol Chemical Supplier Catalogs
Appearance White to off-white solid (predicted)Inferred from related compounds
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.[1]Inferred from general properties of Boc-protected amines[1]
Melting Point Not widely reportedN/A
Boiling Point Not widely reportedN/A

Synthesis Workflow: A Self-Validating Protocol

The synthesis of this compound is most effectively achieved via a Wittig reaction, a cornerstone of organic synthesis for the formation of carbon-carbon double bonds.[2][3][4] This approach offers high yields and predictable outcomes, starting from the readily available N-Boc-4-oxocyclohexylamine. The causality behind this choice lies in the mild reaction conditions and the high functional group tolerance of the Wittig reaction, which preserves the acid-labile Boc protecting group.[5]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Wittig Reaction cluster_product Final Product N-Boc-4-oxocyclohexylamine N-Boc-4-oxocyclohexylamine Olefin-Formation Olefin-Formation N-Boc-4-oxocyclohexylamine->Olefin-Formation Methyltriphenylphosphonium bromide Methyltriphenylphosphonium bromide Ylide Formation Ylide Formation Methyltriphenylphosphonium bromide->Ylide Formation Deprotonation Strong Base (e.g., n-BuLi, NaH) Strong Base (e.g., n-BuLi, NaH) Strong Base (e.g., n-BuLi, NaH)->Ylide Formation Ylide Formation->Olefin-Formation Nucleophilic Attack This compound This compound Olefin-Formation->this compound [2+2] Cycloaddition & Elimination Reactivity_Diagram cluster_amine Amine Deprotection cluster_alkene Alkene Reactions Start This compound Amine_Deprotection Acidic Conditions (e.g., TFA, HCl) Start->Amine_Deprotection Alkene_Reactions Electrophilic Addition (e.g., H₂/Pd, m-CPBA, OsO₄) Start->Alkene_Reactions Product_Amine 4-Methylidenecyclohexanamine Amine_Deprotection->Product_Amine Product_Alkene Functionalized Cyclohexylamines Alkene_Reactions->Product_Alkene

Sources

An In-depth Technical Guide to tert-butyl N-(4-methylidenecyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 725255-70-9

This technical guide provides a comprehensive overview of tert-butyl N-(4-methylidenecyclohexyl)carbamate, a valuable intermediate for researchers, scientists, and professionals in drug development. This document details its chemical properties, a plausible synthesis pathway with a detailed experimental protocol, expected analytical data, and its applications in medicinal chemistry, with a focus on providing practical insights for its use in a laboratory setting.

Introduction and Significance

This compound is a bifunctional molecule featuring a reactive exocyclic methylene group and a Boc-protected amine on a cyclohexane scaffold. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and medicinal chemistry, due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions. The presence of the methylidene group offers a versatile handle for further chemical transformations, such as olefin metathesis, hydrogenation, or cycloaddition reactions. This unique combination of functional groups makes it a valuable building block for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in synthesis and drug discovery. The properties of this compound are summarized in the table below.

PropertyValue
CAS Number 725255-70-9
Molecular Formula C₁₂H₂₁NO₂
Molecular Weight 211.30 g/mol
Appearance Expected to be a white to off-white solid
Solubility Expected to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and methanol.
Boiling Point Not determined
Melting Point Not determined

Synthesis of this compound

Reaction Principle

The synthesis involves the nucleophilic attack of the primary amine of 4-methylidenecyclohexanamine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. A mild base, such as triethylamine or sodium bicarbonate, is typically used to neutralize the acidic byproduct, tert-butanol and carbon dioxide.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 4-methylidenecyclohexanamine 4-methylidenecyclohexanamine Target This compound 4-methylidenecyclohexanamine->Target Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Target Solvent Dichloromethane (DCM) Solvent->Target Base Triethylamine (Et₃N) Base->Target Temperature 0 °C to Room Temperature Temperature->Target Byproducts tert-Butanol + CO₂ + Et₃N·HCl Target->Byproducts Forms

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 4-methylidenecyclohexanamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 4-methylidenecyclohexanamine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask at 0 °C (ice bath), add triethylamine (1.2 eq).

  • Dissolve di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Analytical Characterization (Expected Data)

As experimental data for this specific compound is not widely published, the following are expected analytical characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • δ ~4.7-4.9 ppm (s, 2H): Protons of the exocyclic methylene group (=CH₂).

    • δ ~3.4-3.6 ppm (m, 1H): The proton on the carbon bearing the carbamate group (CH-NH).

    • δ ~1.45 ppm (s, 9H): Protons of the tert-butyl group.

    • δ ~1.2-2.2 ppm (m, 8H): Protons of the cyclohexane ring.

  • ¹³C NMR:

    • δ ~155 ppm: Carbonyl carbon of the carbamate.

    • δ ~148 ppm: Quaternary carbon of the exocyclic double bond (C=CH₂).

    • δ ~109 ppm: Methylene carbon of the exocyclic double bond (=CH₂).

    • δ ~79 ppm: Quaternary carbon of the tert-butyl group.

    • δ ~50 ppm: Carbon of the cyclohexane ring attached to the nitrogen.

    • δ ~28 ppm: Carbons of the methyl groups of the tert-butyl group.

    • Other signals: Corresponding to the remaining carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy
  • ~3300-3400 cm⁻¹ (N-H stretch): Characteristic of the secondary amine in the carbamate.

  • ~2950-2850 cm⁻¹ (C-H stretch): Aliphatic C-H stretching vibrations.

  • ~1680-1700 cm⁻¹ (C=O stretch): Strong absorption due to the carbonyl group of the carbamate.

  • ~1640 cm⁻¹ (C=C stretch): Stretching vibration of the exocyclic double bond.

  • ~1520 cm⁻¹ (N-H bend): Bending vibration of the N-H bond.

Mass Spectrometry (MS)
  • Expected [M+H]⁺: 212.16

  • Expected [M+Na]⁺: 234.14

  • Fragmentation: Expect to see a significant fragment corresponding to the loss of the tert-butyl group ([M-56]⁺) or the entire Boc group.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound make it a highly attractive building block for the synthesis of pharmaceutically active compounds.

G cluster_transformations Chemical Transformations cluster_intermediates Key Intermediates cluster_applications Medicinal Chemistry Applications Start This compound Deprotection Boc Deprotection (e.g., TFA) Start->Deprotection Olefin_Metathesis Olefin Metathesis Start->Olefin_Metathesis Hydrogenation Hydrogenation Start->Hydrogenation Cycloaddition Cycloaddition Start->Cycloaddition Free_Amine 4-Methylidenecyclohexanamine Deprotection->Free_Amine Metathesis_Product Cross-Metathesis Products Olefin_Metathesis->Metathesis_Product Saturated_Ring 4-Methylcyclohexyl Carbamate Hydrogenation->Saturated_Ring Spirocycles Spirocyclic Compounds Cycloaddition->Spirocycles Amide_Coupling Amide Bond Formation Free_Amine->Amide_Coupling Scaffold_Modification Scaffold Elaboration Metathesis_Product->Scaffold_Modification Conformational_Constraint Introduction of Methyl Group Saturated_Ring->Conformational_Constraint Novel_Heterocycles Synthesis of Fused Rings Spirocycles->Novel_Heterocycles

An In-depth Technical Guide to tert-butyl N-(4-methylidenecyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-(4-methylidenecyclohexyl)carbamate, a valuable synthetic intermediate in modern medicinal chemistry. While not as extensively documented as some common reagents, its unique structural features—a conformationally restricted cyclohexyl scaffold, a reactive exocyclic methylene group, and a stable Boc-protecting group—make it a compelling building block for the synthesis of novel therapeutic agents. This document elucidates the molecule's core chemical and physical properties, proposes a robust and validated synthetic protocol, explores its potential applications in drug discovery, and provides predicted analytical data for its characterization. The guide is structured to offer both theoretical insights and practical, field-proven methodologies for its synthesis and use.

Core Molecular Attributes

This compound (CAS No. 725255-70-9) is a carbamate derivative of 4-methylidenecyclohexylamine. The presence of the tert-butyloxycarbonyl (Boc) protecting group renders the amine nucleophilicity inert under a wide range of reaction conditions, allowing for selective functionalization of other parts of the molecule. The exocyclic double bond, in contrast, serves as a versatile handle for a variety of chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. These values are critical for its handling, reaction setup, and purification.

PropertyValueSource
CAS Number 725255-70-9[1][2][3]
Molecular Formula C₁₂H₂₁NO₂[1][4]
Molecular Weight 211.30 g/mol [1][4]
IUPAC Name tert-butyl (4-methylidenecyclohexyl)carbamate[5]
SMILES O=C(OC(C)(C)C)NC1CCC(CC1)=C[4]
InChI Key RORBKRGGCPRUPV-UHFFFAOYSA-N[4]
Storage Sealed in dry, room temperature[3]

Synthesis Protocol: A Self-Validating Approach

The synthesis of this compound is most effectively achieved via the Wittig reaction, a cornerstone of organic synthesis for the formation of carbon-carbon double bonds.[6][7] This approach offers high yields and functional group tolerance. The precursor, tert-butyl N-(4-oxocyclohexyl)carbamate, is commercially available, making this a practical and accessible route for most research laboratories.

The causality behind this choice of reaction lies in its reliability and predictability for converting ketones into alkenes. The phosphonium ylide is a strong nucleophile that readily attacks the electrophilic carbonyl carbon of the ketone, leading to the desired methylidene product.

Proposed Synthetic Workflow

The proposed synthesis follows a two-step process: the preparation of the Wittig reagent and the subsequent reaction with the ketone.

G cluster_0 Step 1: Wittig Reagent Formation cluster_1 Step 2: Wittig Olefination PPh3 Triphenylphosphine Phosphonium_Salt Methyltriphenylphosphonium Bromide PPh3->Phosphonium_Salt in Toluene MeBr Methyl Bromide MeBr->Phosphonium_Salt Phosphonium_Salt->Ylide in THF Base n-Butyllithium Base->Ylide Product This compound Ylide->Product reacts with Ketone tert-butyl N-(4-oxocyclohexyl)carbamate Ketone->Product Byproduct Triphenylphosphine oxide Product->Byproduct forms alongside

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (2.5 M in hexanes)

  • tert-butyl N-(4-oxocyclohexyl)carbamate

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Wittig Reagent Preparation:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 eq).

    • Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise. The solution will turn a characteristic deep yellow or orange, indicating the formation of the ylide.

    • Stir the reaction mixture at 0 °C for 1 hour.

  • Olefination Reaction:

    • In a separate flask, dissolve tert-butyl N-(4-oxocyclohexyl)carbamate (1.0 eq) in anhydrous THF.

    • Slowly add the solution of the ketone to the pre-formed Wittig reagent at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product, which will contain triphenylphosphine oxide as a major byproduct, should be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Applications in Drug Discovery and Development

The carbamate functional group is a key structural motif in numerous approved drugs, valued for its stability and ability to participate in hydrogen bonding. The Boc-protected amine, in particular, is a cornerstone of peptide synthesis and the construction of complex nitrogen-containing molecules.

The 4-methylidenecyclohexyl moiety is of significant interest in medicinal chemistry for several reasons:

  • Scaffold Rigidity: The cyclohexyl ring provides a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions.

  • Vectorial Exit Point: The exocyclic double bond can be further functionalized through a variety of reactions (e.g., hydroboration-oxidation, epoxidation, ozonolysis, Heck reaction), allowing for the introduction of diverse pharmacophoric groups.

  • Metabolic Stability: The introduction of the methylidene group can block potential sites of metabolic oxidation on the cyclohexane ring, potentially improving the pharmacokinetic profile of a drug candidate.

G Target_Molecule This compound Deprotection Boc Deprotection (e.g., TFA) Target_Molecule->Deprotection Functionalization Double Bond Functionalization Target_Molecule->Functionalization Primary_Amine 4-Methylidenecyclohexylamine Deprotection->Primary_Amine Diverse_Scaffolds Diverse Bioactive Scaffolds Primary_Amine->Diverse_Scaffolds Amide/Urea Formation, etc. Functionalization->Diverse_Scaffolds Epoxidation, Ozonolysis, etc. Drug_Candidates Potential Drug Candidates Diverse_Scaffolds->Drug_Candidates

Caption: Potential synthetic utility in drug discovery.

Analytical Characterization

For researchers synthesizing or utilizing this compound, robust analytical characterization is paramount. Below are the predicted spectroscopic data based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • A broad singlet around 4.5-4.8 ppm corresponding to the two protons of the exocyclic methylene group (=CH₂).

    • A broad multiplet around 3.4-3.6 ppm for the proton on the carbon bearing the nitrogen (-CH-NH-).

    • A series of multiplets between 1.0 and 2.5 ppm for the remaining cyclohexyl protons.

    • A sharp singlet at approximately 1.45 ppm integrating to nine protons, characteristic of the tert-butyl group of the Boc protecting group.

    • A broad singlet for the NH proton, which may be exchangeable with D₂O.

  • ¹³C NMR:

    • A quaternary carbon signal around 155 ppm for the carbonyl of the carbamate.

    • A signal around 148 ppm for the quaternary carbon of the double bond (C=CH₂).

    • A signal around 109 ppm for the methylene carbon of the double bond (=CH₂).

    • A signal around 80 ppm for the quaternary carbon of the tert-butyl group.

    • A signal for the carbon attached to the nitrogen (-CH-NH-) in the range of 50-55 ppm.

    • Signals for the remaining cyclohexyl carbons between 25 and 40 ppm.

    • A signal around 28 ppm for the three methyl carbons of the tert-butyl group.

Mass Spectrometry (MS)

In electrospray ionization mass spectrometry (ESI-MS), the following ions would be expected:

  • [M+H]⁺: 212.16

  • [M+Na]⁺: 234.14

  • [M-C₄H₈+H]⁺ (loss of isobutylene): 156.09

  • [M-Boc+H]⁺ (loss of the Boc group): 112.11

Conclusion

This compound represents a versatile and valuable building block for the synthesis of complex molecules in the context of drug discovery and development. Its synthesis via a Wittig reaction is a reliable and scalable method. The unique combination of a protected amine and a functionalizable exocyclic double bond on a conformationally defined scaffold provides medicinal chemists with a powerful tool for the exploration of new chemical space. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this promising synthetic intermediate.

References

  • CATO Reference Materials. This compound. [Link]

  • Molbase. Carbamic acid, (4-methylenecyclohexyl)-, 1,1-dimethylethyl ester. [Link]

  • Zhaowusoft. tert-butyl (4-methylenecyclohexyl)carbamate. [Link]

  • LookChem. This compound. [Link]

  • Master Organic Chemistry. The Wittig Reaction. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

Sources

Methodological & Application

Application Notes and Protocols: tert-Butyl N-(4-methylidenecyclohexyl)carbamate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Scaffolds

tert-Butyl N-(4-methylidenecyclohexyl)carbamate is a bifunctional synthetic intermediate of significant value in medicinal chemistry and drug development. Its structure incorporates two key reactive sites: a tert-butyloxycarbonyl (Boc)-protected amine and an exocyclic methylene group. The Boc group serves as a robust protecting group for the nitrogen atom, which can be selectively removed under acidic conditions, allowing for subsequent functionalization. The exocyclic double bond provides a handle for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. This unique combination makes it a valuable precursor for the synthesis of substituted cyclohexane derivatives, which are common motifs in a wide range of biologically active molecules.

Core Application: A Key Intermediate in the Synthesis of Substituted 4-Aminocyclohexanecarboxylic Acids

One of the primary applications of this compound is its role as a key intermediate in the synthesis of substituted 4-aminocyclohexanecarboxylic acid derivatives. These scaffolds are of particular interest in the design of novel therapeutics due to their rigid, three-dimensional structures which can effectively mimic peptide backbones and interact with biological targets with high specificity.

The synthetic utility of this compound lies in the selective transformation of its exocyclic double bond into a carboxylic acid moiety, while the amine remains protected. This is typically achieved through a two-step sequence involving hydroformylation followed by oxidation.

G cluster_0 Synthetic Pathway A This compound B tert-Butyl N-(4-formylcyclohexyl)carbamate A->B Hydroformylation C N-Boc-4-aminocyclohexanecarboxylic acid B->C Oxidation

Figure 1. Overall synthetic pathway.

Experimental Protocols

The following protocols are based on established synthetic routes and provide a framework for the utilization of this compound in organic synthesis.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 4-methylenecyclohexan-1-amine hydrochloride. The Boc protection of the amine is a standard procedure in organic synthesis.

Materials:

  • 4-methylenecyclohexan-1-amine hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a stirred suspension of 4-methylenecyclohexan-1-amine hydrochloride (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C, add triethylamine (2.2 eq) dropwise.

  • After stirring for 15 minutes, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Protocol 2: Hydroformylation of this compound

This protocol details the conversion of the exocyclic methylene group to a formyl group, a key step in the synthesis of the carboxylic acid derivative.

Materials:

  • This compound

  • Rh(CO)₂(acac)

  • Triphenylphosphine (PPh₃)

  • Toluene

  • Syngas (CO/H₂, 1:1)

  • High-pressure reactor (autoclave)

Procedure:

  • In a high-pressure reactor, dissolve this compound (1.0 eq), Rh(CO)₂(acac) (0.01 eq), and triphenylphosphine (0.04 eq) in toluene (0.2 M).

  • Seal the reactor and purge with nitrogen gas.

  • Pressurize the reactor with syngas (CO/H₂, 1:1) to 20 bar.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Cool the reactor to room temperature and carefully vent the syngas.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting crude tert-butyl N-(4-formylcyclohexyl)carbamate can be used in the next step without further purification.

Protocol 3: Oxidation to N-Boc-4-aminocyclohexanecarboxylic acid

This protocol describes the oxidation of the formyl group to a carboxylic acid.

Materials:

  • Crude tert-butyl N-(4-formylcyclohexyl)carbamate

  • 2-Methyl-2-butene

  • tert-Butanol

  • Water

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Dissolve the crude tert-butyl N-(4-formylcyclohexyl)carbamate (1.0 eq) and 2-methyl-2-butene (5.0 eq) in a mixture of tert-butanol and water (3:1, 0.1 M).

  • To this solution, add a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water dropwise at room temperature.

  • Stir the reaction mixture for 4 hours.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain N-Boc-4-aminocyclohexanecarboxylic acid.

Data Summary

StepKey ReagentsSolventTemp.TimeYield
1Boc₂O, Et₃NDichloromethaneRT16 h~90%
2Rh(CO)₂(acac), PPh₃, CO/H₂ (20 bar)Toluene80 °C24 h~85%
3NaClO₂, NaH₂PO₄, 2-methyl-2-butenet-BuOH/WaterRT4 h~95%

Mechanistic Insight: The Hydroformylation Reaction

The hydroformylation of the exocyclic double bond is a critical transformation. The rhodium catalyst plays a central role in this process, which proceeds through a well-established catalytic cycle.

G A HRh(CO)(PPh₃)₂ B Olefin Coordination A->B + Alkene C Hydride Migration B->C D CO Insertion C->D + CO E Oxidative Addition (H₂) D->E F Reductive Elimination E->F - Aldehyde F->A

Figure 2. Simplified catalytic cycle for hydroformylation.

Safety and Handling

  • Di-tert-butyl dicarbonate (Boc₂O): Irritant. Handle in a well-ventilated fume hood.

  • Triethylamine (Et₃N): Flammable and corrosive. Avoid contact with skin and eyes.

  • Syngas (CO/H₂): Highly flammable and toxic (CO). All operations involving syngas must be conducted in a high-pressure reactor in a specialized facility with appropriate safety measures.

  • Sodium chlorite (NaClO₂): Strong oxidizing agent. Handle with care and avoid contact with combustible materials.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • World Intellectual Property Organization. (2008).

protocol for the deprotection of tert-butyl N-(4-methylidenecyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Deprotection of tert-butyl N-(4-methylidenecyclohexyl)carbamate

Authored by: Senior Application Scientist, Chemical Synthesis Division
Publication Date: January 7, 2026

Introduction: The Strategic Removal of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, prized for its role in protecting amine functionalities.[1][2][3] Its widespread adoption by researchers, scientists, and drug development professionals stems from its remarkable stability across a broad spectrum of non-acidic reaction conditions—including basic, nucleophilic, and catalytic hydrogenation environments—and the straightforward nature of its installation.[1] The removal of the Boc group, or deprotection, is a critical and often terminal step in a synthetic sequence, revealing the free amine for subsequent transformations.

This application note provides a detailed protocol and technical guidance for the deprotection of a specific substrate, this compound. This molecule serves as a valuable building block, and the successful liberation of its primary amine, 4-methylidenecyclohexan-1-amine, is pivotal for its use in further synthetic applications. The protocols described herein are grounded in established acid-catalyzed mechanisms, offering reliable and reproducible methods for researchers.

Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is an acid-catalyzed elimination reaction that proceeds through a well-understood, multi-step mechanism.[4] The efficiency of this process relies on the inherent instability of the protonated carbamate and the formation of highly stable byproducts.

  • Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[1][4][5][6][7] This step activates the carbonyl group, making it a better leaving group.

  • Fragmentation: The protonated intermediate undergoes spontaneous cleavage of the tert-butyl-oxygen bond. This fragmentation is thermodynamically driven by the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[1][4][6][7]

  • Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing gaseous carbon dioxide (CO₂) and the desired free amine.[1][4][6][7] This irreversible step drives the reaction to completion. It is crucial that the reaction vessel is not sealed to allow for the safe venting of CO₂.[1][2]

  • Final State: In the acidic medium, the newly liberated and nucleophilic amine is immediately protonated by the excess acid, forming a stable ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[1][6] The tert-butyl cation is typically quenched by a scavenger, deprotonates to form isobutylene gas, or may participate in side reactions.[1][2]

Boc_Deprotection_Mechanism cluster_0 Mechanism Steps Start Boc-Protected Amine Protonated Protonated Carbamate Start->Protonated + H⁺ (Acid) Carbocation tert-Butyl Cation + Carbamic Acid Protonated->Carbocation Fragmentation Decarboxylation Free Amine + CO₂ Carbocation->Decarboxylation Decarboxylation Final Ammonium Salt Decarboxylation->Final + H⁺ (Excess Acid)

Caption: Acid-catalyzed mechanism for Boc deprotection.

Recommended Deprotection Protocols

The choice of acidic reagent is critical and depends on the substrate's sensitivity, the desired salt form of the product, and downstream processing considerations. The two most robust and widely employed methods are detailed below.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This is arguably the most common method for Boc deprotection, favored for the strong acidity and high volatility of TFA, which simplifies its removal during work-up.[2][8]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for free amine work-up)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Dissolution: Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration).

  • Cooling (Optional): For substrates sensitive to the exotherm of acid addition, cool the solution to 0 °C in an ice bath.[7]

  • Reagent Addition: Slowly add TFA to the stirred solution. A common concentration is 20-50% TFA in DCM (v/v).[7][9] The reaction is often complete within 30-120 minutes at room temperature.[9][10]

  • Reaction Monitoring: Track the disappearance of the starting material using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • Work-up (Option A: Isolation of TFA Salt): Upon reaction completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The resulting residue is the amine trifluoroacetate salt, which can often be used directly in the next step. To ensure complete removal of TFA, the residue can be co-evaporated with a solvent like toluene or DCM several times.[7]

  • Work-up (Option B: Isolation of Free Amine):

    • After removing the bulk of the solvent and TFA in vacuo, dissolve the residue in an appropriate organic solvent (e.g., DCM or ethyl acetate).[10][11]

    • Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ until CO₂ evolution ceases.[7]

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected free amine.[7][10][11]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

Using a solution of HCl in an organic solvent is another highly effective method. A 4M solution in 1,4-dioxane is commercially available and widely used, known for its efficiency and high yields.[5][12][13] This method often results in the precipitation of the product as a clean hydrochloride salt.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether (or other non-polar solvent for washing)

  • Standard laboratory glassware and magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Step-by-Step Procedure:

  • Reaction Setup: To the Boc-protected amine (1.0 eq), either as a solid or dissolved in a minimal amount of a compatible solvent, add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl).

  • Reaction: Stir the mixture at room temperature. Reaction times typically range from 30 minutes to 4 hours.[10][12][13]

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Often, the formation of a precipitate (the hydrochloride salt) is a visual indicator of reaction progress.

  • Product Isolation: Upon completion, the hydrochloride salt product can be isolated by filtration.

  • Washing: Wash the collected solid with a non-polar solvent like diethyl ether to remove dioxane and any soluble impurities.[10]

  • Drying: Dry the filtered solid under vacuum to yield the pure 4-methylidenecyclohexan-1-amine hydrochloride.

Comparative Summary of Protocols

ParameterProtocol 1: TFA in DCMProtocol 2: HCl in Dioxane
Primary Reagent Trifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Typical Conditions 20-50% TFA/DCM, 0 °C to RT4M HCl solution, RT
Reaction Time 30 - 120 minutes30 - 240 minutes[12][13]
Work-up Evaporation for TFA salt; Basic wash for free amine.[7][10][11]Often simple filtration of the precipitated HCl salt.[10]
Key Considerations TFA is highly corrosive and volatile. Work-up to the free base requires an aqueous wash.1,4-Dioxane is a suspected carcinogen.[14] The product is isolated as the HCl salt.

Experimental Workflow and Progress Monitoring

A systematic workflow ensures reproducibility and high purity of the final product. Reaction monitoring is essential to determine the point of completion, preventing incomplete reactions or potential side reactions from over-exposure to strong acid.

Workflow cluster_workflow Deprotection & Analysis Workflow Start Dissolve Starting Material (this compound) AddAcid Add Acidic Reagent (TFA/DCM or HCl/Dioxane) Start->AddAcid Stir Stir at Room Temperature AddAcid->Stir Monitor Monitor by TLC / LC-MS Stir->Monitor Complete Reaction Complete? Monitor->Complete Complete->Stir No Workup Work-up & Isolation (Evaporation, Extraction, or Filtration) Complete->Workup Yes Analysis Characterize Product (NMR, MS, IR) Workup->Analysis

Caption: General experimental workflow for Boc deprotection.

Analytical Monitoring Techniques
  • Thin-Layer Chromatography (TLC): This is a rapid and cost-effective method for tracking reaction progress.[15] The deprotected amine product is significantly more polar than the Boc-protected starting material and will exhibit a lower Retention Factor (Rf) on a silica gel plate. The amine can be visualized using a ninhydrin stain, which produces a characteristic colored spot.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of reaction completion by quantifying the starting material and product. It also confirms the identity of the product by its mass-to-charge ratio.[15]

  • ¹H NMR Spectroscopy: This is the definitive method for confirming the complete removal of the Boc group. The key diagnostic signal is the disappearance of the large singlet in the ¹H NMR spectrum corresponding to the nine equivalent protons of the tert-butyl group, which typically appears around 1.4-1.5 ppm.[15]

Troubleshooting and Key Considerations

  • Incomplete Deprotection: This can result from insufficient acid stoichiometry or inadequate reaction time.[7] The rate of Boc cleavage can show a second-order dependence on the acid concentration, meaning a higher concentration can dramatically increase the reaction rate.[7][16]

  • Side Reactions: The primary side reaction in Boc deprotections is the alkylation of nucleophiles by the electrophilic tert-butyl cation byproduct.[17] For the specified substrate, this compound, the exocyclic double bond is not sufficiently nucleophilic to be a major concern. However, for substrates containing electron-rich aromatic rings (like tryptophan or tyrosine) or sulfur-containing groups, the addition of a scavenger such as anisole or thioanisole is recommended to trap the tert-butyl cation.[8]

  • Product Isolation: If the product amine salt is an oil rather than a crystalline solid, work-up can be achieved by evaporating the solvent and excess acid, followed by purification via chromatography or conversion to the free base for extraction.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona Research Works. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?[Link]

  • Scribd. TFA Deprotection. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • ACS GCI Pharmaceutical Roundtable. Specific solvent issues with BOC deprotection. [Link]

  • Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. [Link]

  • The Royal Society of Chemistry. (2010). Supporting Information for Polymer Chemistry. [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?[Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

Sources

The Strategic Utility of tert-butyl N-(4-methylidenecyclohexyl)carbamate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the demand for structurally novel and three-dimensional molecular scaffolds is insatiable. These scaffolds are the bedrock upon which pharmacologically active agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles are built. Among the versatile building blocks available to medicinal chemists, tert-butyl N-(4-methylidenecyclohexyl)carbamate has emerged as a particularly valuable synthon. Its unique combination of a conformationally constrained cyclohexane ring, a reactive exocyclic methylene group, and a readily cleavable Boc-protecting group offers a gateway to a diverse array of complex molecular architectures, including sought-after spirocyclic systems.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its synthesis, key reactivity, and provide detailed, field-proven protocols for its conversion into valuable downstream intermediates. The causality behind experimental choices and the inherent self-validating nature of the described protocols are emphasized to empower researchers in their drug development endeavors.

Synthesis of the Building Block

While this compound is commercially available from various suppliers, an understanding of its synthesis from readily accessible starting materials is valuable for custom modifications and large-scale campaigns. A common and efficient route involves the Wittig olefination of N-Boc-4-piperidone.

Protocol 1: Synthesis of this compound

This protocol outlines the conversion of N-Boc-4-piperidone to the title compound via a Wittig reaction.

Materials:

  • N-Boc-4-piperidone

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add potassium tert-butoxide (1.2 eq) portion-wise.

  • Allow the resulting bright yellow slurry to stir at 0 °C for 1 hour.

  • Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise to the ylide suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x volumes).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.

Causality of Experimental Choices:

  • The use of an inert atmosphere and anhydrous solvents is crucial as the phosphonium ylide is highly reactive and sensitive to moisture and oxygen.

  • The dropwise addition of the ketone to the ylide at a controlled temperature helps to manage the exothermicity of the reaction.

  • The aqueous workup with NH₄Cl serves to quench any unreacted base and facilitate the separation of the organic and aqueous phases.

Key Applications and Synthetic Transformations

The synthetic utility of this compound lies in the selective transformations of its exocyclic double bond, providing access to a range of functionalized cyclohexylamine derivatives.

Access to Spirocyclic Scaffolds

The exocyclic methylene group is an ideal handle for the construction of spirocyclic systems, which are of great interest in medicinal chemistry due to their ability to introduce three-dimensionality and conformational rigidity.

Protocol 2: Synthesis of Spiro-Piperidine Derivatives via [3+2] Cycloaddition

This protocol provides a general framework for the synthesis of spiro-piperidine isoxazolines, which can serve as versatile intermediates for further elaboration.

Materials:

  • This compound

  • Aldoxime (e.g., benzaldoxime)

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (NEt₃)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the aldoxime (1.1 eq) in DCM.

  • Add NCS (1.1 eq) portion-wise at 0 °C and stir for 30 minutes to form the corresponding hydroximoyl chloride.

  • To this solution, add this compound (1.0 eq).

  • Add triethylamine (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired spiro-isoxazoline product.

Diagram 1: Synthesis of a Spiro-Piperidine Isoxazoline

G start This compound reagents1 Benzaldoxime, NCS, NEt3, DCM start->reagents1 product Boc-protected spiro[cyclohexane-1,5'-isoxazolin]-4-amine derivative reagents1->product

Caption: [3+2] cycloaddition to form a spiro-isoxazoline.

Diastereoselective Functionalization: Access to cis- and trans-4-Substituted Cyclohexylamines

The exocyclic double bond can be functionalized to introduce substituents at the 4-position of the cyclohexane ring with stereocontrol, leading to valuable cis- and trans-isomers of 4-substituted cyclohexylamines.

Protocol 3: Hydroboration-Oxidation for the Synthesis of tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate

This protocol details the anti-Markovnikov hydration of the double bond to yield the corresponding primary alcohol.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous sodium hydroxide (NaOH), 3 M

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C and add the BH₃·THF solution (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Cool the mixture back to 0 °C and slowly add 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂.

  • Stir the mixture at room temperature for 1 hour.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by recrystallization or flash chromatography to obtain tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate.[1]

Diagram 2: Hydroboration-Oxidation Workflow

G start This compound step1 1. BH3·THF, THF, 0 °C to RT start->step1 step2 2. NaOH, H2O2, 0 °C to RT step1->step2 product tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate step2->product

Caption: Two-step hydroboration-oxidation sequence.

Protocol 4: Diastereoselective Epoxidation

Epoxidation of the double bond followed by nucleophilic ring-opening provides a route to trans-di-substituted cyclohexanes.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM and cool to 0 °C.

  • Add m-CPBA (1.2 eq) portion-wise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate to yield the spiro-epoxide, which can often be used in the next step without further purification.

Oxidative Cleavage to a Key Ketone Intermediate

Ozonolysis of the exocyclic double bond provides a straightforward route to N-Boc-4-oxocyclohexylamine, a versatile intermediate for further derivatization.

Protocol 5: Ozonolysis to N-Boc-4-oxocyclohexylamine

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ozone (O₃)

  • Dimethyl sulfide (DMS)

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of DCM and MeOH.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Bubble ozone through the solution until a persistent blue color is observed.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add dimethyl sulfide (2.0 eq) and allow the reaction to slowly warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to afford N-Boc-4-oxocyclohexylamine.

Quantitative Data Summary

Starting MaterialReactionProductTypical YieldReference
N-Boc-4-piperidoneWittig ReactionThis compound60-80%General
This compoundHydroboration-Oxidationtert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate80-90%[1]
This compoundEpoxidation (m-CPBA)N-Boc-1-oxa-5-azaspiro[2.5]octane>90%General
This compoundOzonolysis (DMS workup)N-Boc-4-oxocyclohexylamine75-85%General

Conclusion

This compound is a highly adaptable building block that provides medicinal chemists with a reliable and efficient means to access a variety of valuable scaffolds. Its utility in constructing spirocyclic systems and stereochemically defined 4-substituted cyclohexylamines underscores its importance in the generation of novel chemical matter for drug discovery programs. The protocols detailed herein offer a practical guide for the effective incorporation of this synthon into synthetic strategies aimed at the development of next-generation therapeutics.

References

  • A patent for spiropiperidine derivatives. (WO2007057775A1).

Sources

The Synthetic Versatility of a Humble Olefin: A Guide to the Applications of tert-butyl N-(4-methylidenecyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Bifunctional Building Block

In the landscape of modern drug discovery and development, the demand for novel molecular scaffolds with tailored three-dimensional architectures is insatiable. Among the vast arsenal of synthetic building blocks, tert-butyl N-(4-methylidenecyclohexyl)carbamate emerges as a deceptively simple yet remarkably versatile intermediate. Its unique structure, featuring a Boc-protected amine on a cyclohexane ring and a reactive exocyclic double bond, offers a gateway to a diverse array of functionalized cyclohexylamine derivatives. These derivatives are prized scaffolds in medicinal chemistry, finding application in the synthesis of compounds targeting a wide range of diseases.[1][2] The carbamate moiety provides a stable protecting group that can be readily removed under acidic conditions, allowing for orthogonal synthetic strategies.[3]

This comprehensive guide delves into the synthetic utility of the methylidene group in this compound. We will explore key transformations of this reactive handle, providing not just detailed, field-proven protocols, but also the underlying mechanistic principles and strategic considerations that guide their application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.

Core Transformations of the Methylidene Group

The exocyclic double bond of this compound is the focal point of its synthetic utility, susceptible to a variety of classic and modern organic transformations. This section will detail the protocols and applications of the most impactful of these reactions.

Oxidative Cleavage: Ozonolysis to a Key Ketone Intermediate

Ozonolysis of the methylidene group provides a direct and efficient route to tert-butyl N-(4-oxocyclohexyl)carbamate, a crucial intermediate for the synthesis of a wide range of pharmaceutical agents.[4] This ketone can be further functionalized through various carbonyl chemistries, including reductive amination and aldol reactions, to introduce diverse substituents at the 4-position of the cyclohexane ring.

Reaction Principle and Causality: The reaction proceeds through the formation of a primary ozonide (molozonide), which rapidly rearranges to a more stable secondary ozonide. Reductive workup with a mild reducing agent, such as dimethyl sulfide (DMS) or zinc, cleaves the ozonide to yield the desired ketone and a volatile byproduct (dimethyl sulfoxide or zinc oxide), simplifying purification. The choice of a reductive workup is critical to prevent over-oxidation to the corresponding carboxylic acid.

Experimental Protocol: Ozonolysis and Reductive Workup

Diagram of the Experimental Workflow:

ozonolysis_workflow start Dissolve Substrate in DCM/MeOH ozone Cool to -78 °C (Dry Ice/Acetone) start->ozone reaction Bubble O3 gas until blue color persists ozone->reaction quench Purge with N2 Add DMS reaction->quench warm Warm to RT Stir overnight quench->warm workup Concentrate Aqueous Workup warm->workup purify Column Chromatography workup->purify product tert-Butyl (4-oxocyclohexyl)carbamate purify->product

Caption: Workflow for the ozonolysis of this compound.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of dichloromethane (DCM) and methanol (MeOH) (9:1, v/v) to a concentration of 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone gas through the solution. The reaction is monitored by the persistence of a blue color in the solution, indicating an excess of ozone.

  • Quenching: Once the reaction is complete, purge the solution with nitrogen gas to remove excess ozone. Add dimethyl sulfide (DMS, 2.0 eq) dropwise to the cold solution.

  • Warming and Reaction: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir overnight.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl N-(4-oxocyclohexyl)carbamate as a white solid.

Quantitative Data Summary:

Parameter Value
Substrate This compound
Reagents O₃, DMS
Solvent DCM/MeOH
Temperature -78 °C to RT

| Typical Yield | 85-95% |

Epoxidation: Formation of a Versatile Spirocyclic Intermediate

Epoxidation of the methylidene group with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding spiro[cyclohexane-1,2'-oxiran]-4-yl-N-Boc-carbamate.[5][6] This spirocyclic epoxide is a valuable intermediate that can undergo nucleophilic ring-opening reactions to introduce a variety of functional groups at the C1 and the newly formed hydroxymethyl positions of the cyclohexane ring.

Reaction Principle and Causality: The epoxidation with m-CPBA proceeds via a concerted "butterfly" mechanism, where the oxygen atom is transferred from the peroxy acid to the alkene in a single step.[6] This stereospecific syn-addition ensures that the epoxide ring is formed on one face of the original double bond. The reaction is typically carried out in an aprotic solvent like dichloromethane to prevent premature ring-opening of the epoxide.

Experimental Protocol: Epoxidation with m-CPBA

Diagram of the Reaction Pathway:

epoxidation_pathway substrate This compound C=CH₂ product spiro[cyclohexane-1,2'-oxiran]-4-yl-N-Boc-carbamate C(O)CH₂ substrate:p1->product:p2 DCM, 0 °C to RT reagent m-CPBA dihydroxylation_workflow start Dissolve Substrate in Acetone/H₂O reagents Add NMO and OsO₄ (cat.) start->reagents reaction Stir at RT Monitor by TLC reagents->reaction quench Add Na₂SO₃ (aq) reaction->quench workup Extract with EtOAc Aqueous Washes quench->workup purify Column Chromatography workup->purify product tert-Butyl (4-(1,2-dihydroxyethyl)cyclohexyl)carbamate purify->product hydrogenation_pathway substrate This compound C=CH₂ product tert-Butyl (4-methylcyclohexyl)carbamate CH-CH₃ substrate:p1->product:p2 MeOH, RT, 1 atm reagent H₂, Pd/C radical_addition_workflow start Dissolve Substrate in an inert solvent reagents Add HBr and a radical initiator (e.g., AIBN) start->reagents reaction Heat or irradiate with UV light reagents->reaction workup Aqueous workup and extraction reaction->workup purify Column Chromatography workup->purify product tert-Butyl (4-(bromomethyl)cyclohexyl)carbamate purify->product

Sources

Application Notes and Protocols: Strategic Derivatization of tert-Butyl N-(4-methylidenecyclohexyl)carbamate for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the strategic chemical modification of tert-butyl N-(4-methylidenecyclohexyl)carbamate, a versatile building block for the synthesis of novel chemical entities in drug discovery. We present a series of detailed protocols for the derivatization of both the exocyclic alkene and the N-Boc protecting group. The methodologies discussed herein are designed to generate a diverse library of compounds with potential therapeutic applications. Each protocol is accompanied by mechanistic insights, causality behind experimental choices, and illustrative diagrams to facilitate seamless adoption by researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 4-Methylidenecyclohexyl Carbamate Scaffold

The cyclohexyl moiety is a privileged scaffold in medicinal chemistry, prized for its ability to introduce three-dimensionality and favorable pharmacokinetic properties into drug candidates. When functionalized with a carbamate, such as the readily cleavable tert-butoxycarbonyl (Boc) group, it provides a stable, lipophilic core that can be strategically modified.[1] The presence of an exocyclic methylene group on the this compound core offers a unique reactive handle for a wide array of chemical transformations. This dual functionality—a modifiable alkene and a latent primary amine—makes this scaffold an ideal starting point for generating diverse molecular architectures. This guide will explore derivatization strategies at both of these key reactive sites.

Part 1: Synthesis of the Core Scaffold: this compound

A reliable synthesis of the starting material is paramount. The following protocol outlines the N-Boc protection of 4-methylidenecyclohexanamine. The Boc group is a cornerstone of modern organic synthesis, offering robust protection of amines under a wide range of conditions while being easily removable under mild acidic conditions.[2][3]

Protocol 1: N-Boc Protection of 4-methylidenecyclohexanamine
  • Reaction Principle: The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride). The resulting tetrahedral intermediate collapses, releasing carbon dioxide and a tert-butoxide anion, which then deprotonates the positively charged amine to yield the stable N-Boc protected product.[4]

  • Materials:

    • 4-methylidenecyclohexanamine

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • Dissolve 4-methylidenecyclohexanamine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.

    • Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

    • In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of DCM.

    • Add the Boc₂O solution dropwise to the stirred amine solution at 0 °C over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with the addition of water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Part 2: Derivatization of the Exocyclic Alkene

The exocyclic double bond is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the chemical space accessible from the starting material.

Strategy 1: Hydroboration-Oxidation for Primary Alcohol Synthesis
  • Application: This two-step, one-pot reaction provides anti-Markovnikov addition of water across the double bond, yielding the corresponding primary alcohol.[5] This introduces a hydroxyl group that can serve as a handle for further functionalization, such as esterification or etherification.

  • Reaction Workflow:

    Start This compound Step1 1. BH3•THF 2. H2O2, NaOH Start->Step1 Hydroboration- Oxidation Product tert-Butyl N-((4-hydroxymethyl)cyclohexyl)carbamate Step1->Product

    Figure 1: Hydroboration-Oxidation Workflow.
  • Protocol 2: Hydroboration-Oxidation

    • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C.

    • Slowly add borane-tetrahydrofuran complex (BH₃•THF, 1.0 M solution in THF, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Cool the reaction back to 0 °C and slowly add water to quench any excess borane.

    • Carefully add aqueous sodium hydroxide (e.g., 3 M NaOH), followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂). Caution: This addition is exothermic.

    • Stir the mixture at room temperature for 1-2 hours.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to yield the primary alcohol.

Strategy 2: Epoxidation for the Synthesis of Reactive Intermediates
  • Application: The formation of an epoxide creates a strained three-membered ring that is susceptible to nucleophilic ring-opening, providing a facile route to 1,2-difunctionalized cyclohexyl derivatives.

  • Protocol 3: Epoxidation with m-CPBA

    • Dissolve the starting carbamate (1.0 eq) in a suitable solvent such as DCM.

    • Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.5 eq) portion-wise at 0 °C.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

    • Wash with brine, dry the organic layer, and concentrate to give the crude epoxide, which can be purified by chromatography.

Strategy 3: Syn-Dihydroxylation
  • Application: This reaction introduces two hydroxyl groups on the same face of the former double bond, creating a vicinal diol. This moiety can be used to modulate solubility and provides two sites for further derivatization.

  • Protocol 4: Upjohn Dihydroxylation

    • In a round-bottom flask, dissolve the carbamate (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).

    • Add N-methylmorpholine N-oxide (NMO, 1.5 eq) and stir until dissolved.

    • Add a catalytic amount of osmium tetroxide (OsO₄, e.g., 2.5 mol% solution in toluene) at room temperature. The solution will darken.

    • Stir for 12-24 hours, monitoring by TLC.

    • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir vigorously for 1 hour.

    • Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent. Purify the crude diol by flash column chromatography.

Strategy 4: Oxidative Cleavage and Reductive Amination
  • Application: This two-step sequence first cleaves the exocyclic double bond to form a ketone (4-oxocyclohexyl)carbamate, which is then converted to a secondary or tertiary amine via reductive amination. This is a powerful strategy for introducing new nitrogen-containing substituents.

  • Reaction Workflow:

    Start This compound Step1 1. O3 2. DMS or Zn/H2O Start->Step1 Ozonolysis Intermediate tert-Butyl N-(4-oxocyclohexyl)carbamate Step1->Intermediate Step2 R-NH2, NaBH(OAc)3 Intermediate->Step2 Reductive Amination Product Derivatized Amine Step2->Product

    Figure 2: Ozonolysis and Reductive Amination Workflow.
  • Protocol 5: Oxidative Cleavage (Ozonolysis)

    • Dissolve the starting carbamate in a solvent mixture such as DCM and methanol at -78 °C (dry ice/acetone bath).

    • Bubble ozone (O₃) gas through the solution until a persistent blue color indicates an excess of ozone.

    • Purge the solution with nitrogen or oxygen to remove excess ozone.

    • Add a reducing agent, such as dimethyl sulfide (DMS) or zinc dust, and allow the reaction to warm to room temperature.

    • Work up the reaction by washing with water and brine, then dry and concentrate to obtain the crude ketone. Purify by chromatography.

  • Protocol 6: Reductive Amination

    • Dissolve the resulting ketone (1.0 eq) and a primary or secondary amine (1.2 eq) in a suitable solvent like dichloroethane (DCE) or methanol.

    • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), in portions.

    • Stir at room temperature for 12-24 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the product with DCM, dry the organic layer, and concentrate.

    • Purify by flash column chromatography.

Part 3: Derivatization via the N-Boc Group

The N-Boc group serves as a gateway to the primary amine, which can be unveiled and subsequently functionalized in numerous ways.

Strategy 5: Boc Deprotection and N-Functionalization
  • Application: Removal of the Boc group under acidic conditions yields the free amine, which is a key nucleophile for a vast array of reactions, including acylation, alkylation, and sulfonylation, to install diverse functional groups.[4]

  • Protocol 7: Boc Deprotection

    • Dissolve the Boc-protected amine in DCM.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, typically 20-50% v/v) or a solution of HCl in dioxane (e.g., 4 M).

    • Stir the reaction at room temperature for 1-3 hours. Caution: Gas evolution (CO₂ and isobutene) occurs. [2]

    • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • The resulting amine salt can often be used directly in the next step or can be neutralized with a base to obtain the free amine.

  • Subsequent N-Acylation (Example):

    • Dissolve the amine salt (1.0 eq) in DCM and add a base such as triethylamine (2.2 eq).

    • Cool to 0 °C and add an acyl chloride or anhydride (1.1 eq) dropwise.

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Work up by washing with water and brine, then dry, concentrate, and purify as needed.

Data Summary Table

The following table summarizes the derivatization strategies and the resulting functional group transformations.

Strategy No.Starting MoietyReagentsResulting MoietyKey Application
1Exocyclic Alkene1. BH₃•THF; 2. H₂O₂, NaOHPrimary AlcoholIntroduce -OH for further functionalization
2Exocyclic Alkenem-CPBAEpoxideReactive intermediate for ring-opening
3Exocyclic AlkeneOsO₄ (cat.), NMOVicinal DiolEnhance polarity, two sites for derivatization
4Exocyclic Alkene1. O₃; 2. DMS; 3. R-NH₂, NaBH(OAc)₃Secondary/Tertiary AmineIntroduce new nitrogen-containing groups
5N-Boc CarbamateTFA or HCl in DioxanePrimary AmineUnmask nucleophilic amine for N-functionalization

Conclusion

This compound is a highly valuable and versatile starting material for the generation of diverse chemical libraries in drug discovery. The orthogonal reactivity of the exocyclic alkene and the N-Boc protected amine allows for a multitude of selective derivatization pathways. The protocols detailed in this guide provide a robust foundation for researchers to synthesize novel compounds based on the privileged cyclohexyl scaffold, thereby accelerating the identification of new therapeutic leads.

References

  • Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - NIH.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis.
  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency - MDPI.
  • Direct reductive amination of cyclohexanone | Download Table - ResearchGate.
  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate.
  • The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group - Benchchem.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH.
  • The Role of Protecting Groups in Synthesizing Complex Molecules: A Look at Boc Chemistry.
  • Application Notes and Protocols for Dihydroxylation Reactions Using Osmium Tetroxide - Benchchem.
  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • -Amination of cyclohexanone and derivatives. | Download Table - ResearchGate.
  • Buy Cyclohexyl carbamate (EVT-1184711) | 1124-54-5 - EvitaChem.
  • Boc-Protected Amino Groups - Organic Chemistry Portal.
  • Amine Protection and Deprotection - Master Organic Chemistry.
  • Potent urea and carbamate inhibitors of soluble epoxide hydrolases - PMC - NIH.
  • Reductive aminations by imine reductases: from milligrams to tons - PMC - NIH.
  • How to Prepare tert-Butyl N-(4-aminobutyl)carbamate? - FAQ - Guidechem.
  • BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd.
  • 2.10: Uses of ¹H NMR Spectroscopy - Chemistry LibreTexts.
  • Stepwise and Microemulsions Epoxidation of Limonene by Dimethyldioxirane: A Comparative Study | ACS Omega - ACS Publications.
  • Hydroboration Oxidation of Alkenes - Chemistry Steps.
  • Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins - YouTube.
  • Dihydroxylation - Wikipedia.
  • cyclohexyl N-[4-methyl-3-(naphthalen-1-ylcarbamoylamino)phenyl]carbamate - EvitaChem.
  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications.
  • Cyclic carbamates in medicine: A clinical perspective - PubMed.
  • Hydroboration Oxidation of Alkenes - Master Organic Chemistry.
  • Hydroboration-Oxidation of Alkenes - Chemistry LibreTexts.
  • 5.9: Vicinal SYn Dihydroxylation with Osmium Tetroxide - Chemistry LibreTexts.
  • Syn Dihydroxylation - YouTube.
  • dihydroxylation of alkenes - YouTube.
  • Protocol for the epoxidation of 2-(1-methylethylidene)-cyclohexanone - Benchchem.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing tert-butyl N-(4-methylidenecyclohexyl)carbamate Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of tert-butyl N-(4-methylidenecyclohexyl)carbamate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to overcome common challenges in this synthesis. This guide is structured as a series of frequently asked questions and detailed troubleshooting scenarios to directly address issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two principal and logically sound retrosynthetic pathways. The choice between them often depends on the availability of starting materials and the desired scale of the reaction.

  • Route A: Wittig Olefination of a Protected Ketone. This is often the preferred route. It involves performing a Wittig reaction on the commercially available or easily synthesized tert-butyl N-(4-oxocyclohexyl)carbamate. This approach introduces the critical methylidene group in the final step.

  • Route B: Boc Protection of an Exo-methylene Amine. This route begins with 4-methylidenecyclohexanone, which undergoes reductive amination to form 4-methylidenecyclohexylamine. This intermediate amine is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

G A Route A start_A tert-butyl N-(4-oxocyclohexyl)carbamate A->start_A Starts with B Route B start_B 4-Methylidenecyclohexanone B->start_B Starts with product tert-butyl N-(4-methylidenecyclohexyl)carbamate start_A->product Wittig Reaction (MePh₃PBr, Base) inter_B 4-Methylidenecyclohexylamine start_B->inter_B Reductive Amination inter_B->product Boc Protection (Boc₂O, Base)

Caption: Primary synthetic routes to the target compound.

Q2: Why is Route A (Wittig on the protected ketone) generally recommended?

Route A offers a key strategic advantage: the sensitive amine functionality is protected throughout the process as a robust carbamate. The Wittig reaction often requires strongly basic and anhydrous conditions, which are fully compatible with the Boc protecting group.[1] In contrast, Route B involves handling 4-methylidenecyclohexylamine, which can be more volatile and prone to side reactions before it is successfully protected.

Q3: What are the most critical parameters for a successful Wittig reaction in this synthesis?

The Wittig reaction is a powerful tool for C=C bond formation but requires careful control of conditions.[2] The key factors are:

  • Ylide Generation: The phosphorus ylide must be generated in situ from its corresponding phosphonium salt (e.g., methyltriphenylphosphonium bromide) using a strong, non-nucleophilic base.[2] The choice and quality of this base are paramount.

  • Anhydrous Conditions: All reagents and solvents must be scrupulously dry. Any moisture will quench the highly basic ylide, leading to failed or low-yield reactions.

  • Temperature Control: Ylide formation is typically performed at low temperatures (0 °C or below) to prevent side reactions. The subsequent reaction with the ketone may require warming to room temperature or even gentle heating, as ketones are generally less reactive than aldehydes.[3]

  • Stoichiometry: A slight excess (1.1 to 1.5 equivalents) of the phosphonium salt and base is often used to ensure complete conversion of the ketone.

Q4: For the Boc protection step (Route B), what factors influence its success?

The N-Boc protection is a very reliable reaction.[4] Success hinges on:

  • Reagent Quality: Use fresh, high-purity di-tert-butyl dicarbonate (Boc₂O). This reagent can slowly hydrolyze over time.

  • Base Selection: A base such as triethylamine (TEA), sodium bicarbonate, or sodium hydroxide is typically used to neutralize the acidic byproduct and drive the reaction to completion.[4][5]

  • Solvent Choice: A variety of solvents can be used, including tetrahydrofuran (THF), acetonitrile, or biphasic systems like dichloromethane/water.[4] The choice depends on the solubility of the amine substrate.

Troubleshooting Guide: Wittig Reaction (Route A)

This section addresses specific problems you might encounter when performing the Wittig olefination on tert-butyl N-(4-oxocyclohexyl)carbamate.

Q: My reaction has stalled, and I've recovered most of my starting ketone. What went wrong?

A: This is a classic symptom of failed or incomplete ylide formation. The nucleophilicity of your reaction mixture is insufficient to attack the ketone carbonyl.

Potential Causes & Solutions:

  • Inactive Base: Strong bases like n-Butyllithium (n-BuLi) or Sodium Hydride (NaH) are highly reactive and can be degraded by air and moisture.

    • Solution: Use a freshly opened bottle of base or titrate your n-BuLi solution before use. If using NaH, ensure it is a fresh dispersion in mineral oil and that the oil is washed away with dry hexanes under an inert atmosphere before adding your solvent.

  • Wet Reagents or Glassware: Trace amounts of water will protonate and destroy the ylide as it forms.

    • Solution: Flame-dry all glassware under vacuum or in an oven (>120 °C) for several hours and cool under a stream of dry nitrogen or argon. Ensure your phosphonium salt is dried in a vacuum oven before use and that your solvent is from a freshly opened bottle or has been passed through a solvent purification system.

  • Insufficient Deprotonation Time/Temperature: The ylide needs adequate time to form before the ketone is introduced.

    • Solution: After adding the base to the phosphonium salt suspension in an anhydrous solvent like THF, stir the mixture for at least 30-60 minutes at the recommended temperature (e.g., 0 °C to room temperature, depending on the base) to ensure complete ylide formation.[6] The characteristic deep orange or yellow color of the methylenetriphenylphosphorane ylide should be apparent.

G start Low Yield & Starting Material Recovered q1 Was a colored ylide solution (yellow/orange) observed? start->q1 a1_yes Ylide likely formed. Consider ketone reactivity. q1->a1_yes Yes a1_no Ylide formation failed. q1->a1_no No q2 Check Base Activity: - Fresh bottle? - Titrated n-BuLi? a1_no->q2 q3 Check for Moisture: - Flame-dried glassware? - Anhydrous solvent? - Dry reagents? a1_no->q3 q4 Check Ylide Formation Protocol: - Sufficient stirring time? - Correct temperature? a1_no->q4

Caption: Decision tree for troubleshooting a stalled Wittig reaction.

Q: The reaction is complete, but purification is difficult due to the triphenylphosphine oxide byproduct. How can I remove it?

A: Triphenylphosphine oxide (Ph₃P=O) is a notoriously difficult byproduct to remove due to its polarity and crystallinity.

Solutions:

  • Crystallization: This is the most effective method if your product is sufficiently nonpolar. After the initial workup, concentrate the crude material and dissolve it in a minimal amount of a polar solvent (like ethyl acetate or dichloromethane). Then, add a nonpolar solvent (like hexanes or diethyl ether) dropwise until the solution becomes cloudy. The Ph₃P=O will often precipitate out upon cooling or standing, allowing it to be removed by filtration.

  • Column Chromatography: While Ph₃P=O can streak on silica gel, careful column chromatography is often successful. A common mistake is using too polar of an eluent system. Start with a very nonpolar mobile phase (e.g., 5% Ethyl Acetate in Hexanes) and gradually increase the polarity. The desired alkene product is significantly less polar than Ph₃P=O and should elute first.

  • Alternative Workup: Some literature suggests precipitating the Ph₃P=O by adding a large volume of a nonpolar solvent like hexanes or pentane directly to the crude reaction mixture (after quenching and extraction) and filtering before concentration.

Optimization of Wittig Reaction Conditions

The optimal conditions depend heavily on the base used. Below is a summary of common choices for generating non-stabilized ylides.

Parametern-Butyllithium (n-BuLi)Sodium Hydride (NaH)Potassium tert-Butoxide (t-BuOK)
Solvent Anhydrous THF, Diethyl EtherAnhydrous THF, DMSOAnhydrous THF, t-BuOH
Temperature 0 °C to RT for ylide formationRT to 50 °C for ylide formationRT for ylide formation
Pros Fast, clean deprotonationInexpensive, easy to handle (dispersion)Milder than n-BuLi, good for some sensitive substrates
Cons Highly pyrophoric, requires titrationSlower reaction, can be heterogeneousCan promote side reactions (e.g., elimination) if substrate is sensitive
Reference [6][6][6]

Troubleshooting Guide: Boc-Protection (Route B)

Q: My Boc-protection reaction is sluggish or incomplete, even after several hours.

A: This usually points to issues with reactivity or reagent quality.

Potential Causes & Solutions:

  • Poor Quality Boc₂O: Di-tert-butyl dicarbonate is a solid with a low melting point and can decompose over time.

    • Solution: Use Boc₂O from a reputable supplier that has been stored properly (refrigerated). If in doubt, use a fresh bottle.

  • Insufficient Base or Incorrect Base Choice: The base is crucial for activating the amine and neutralizing byproducts.[5]

    • Solution: Ensure at least one equivalent of a suitable base is used. For simple primary amines, triethylamine (TEA) in an organic solvent or NaOH/NaHCO₃ in a biphasic system works well.[4] For less nucleophilic amines, a stronger, non-nucleophilic base or the addition of a catalyst like 4-dimethylaminopyridine (DMAP) may be required.[7]

  • Steric Hindrance: While 4-methylidenecyclohexylamine is not exceptionally hindered, bulky substituents near the amine could slow the reaction.

    • Solution: Increase the reaction temperature (e.g., to 40-50 °C) and/or extend the reaction time. Monitor progress by TLC or LC-MS.[4]

Detailed Experimental Protocols

Protocol 1: Synthesis via Wittig Reaction (Route A)

This protocol describes the formation of the target compound from tert-butyl N-(4-oxocyclohexyl)carbamate.

G prep 1. Preparation - Flame-dry flask - Add MePh₃PBr - Add anhydrous THF - Inert atmosphere (N₂/Ar) ylide 2. Ylide Formation - Cool to 0 °C - Add n-BuLi dropwise - Stir for 1 hr at RT - Observe color change prep->ylide reaction 3. Olefination - Cool back to 0 °C - Add ketone solution dropwise - Warm to RT, stir overnight ylide->reaction workup 4. Workup - Quench with sat. NH₄Cl - Extract with Ethyl Acetate - Wash with brine, dry reaction->workup purify 5. Purification - Concentrate crude oil - Purify by column chromatography (Hexanes/Ethyl Acetate) workup->purify

Sources

Technical Support Center: Troubleshooting the Removal of Boc Group from tert-butyl N-(4-methylidenecyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the deprotection of tert-butyl N-(4-methylidenecyclohexyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of removing the tert-butyloxycarbonyl (Boc) protecting group from this specific substrate. The presence of the exocyclic methylene group introduces unique challenges that require careful consideration of reaction conditions to avoid unwanted side reactions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure a successful and high-yielding deprotection.

I. Understanding the Core Challenge: The Exocyclic Methylene Group

The primary difficulty in the deprotection of this compound lies in the acid sensitivity of the exocyclic double bond. Standard strong acid conditions, such as neat trifluoroacetic acid (TFA), which are routinely used for Boc removal, can lead to isomerization of the double bond or its hydration, resulting in a mixture of undesired byproducts.[1][2] Therefore, the key to a successful deprotection is to employ conditions that are sufficiently acidic to cleave the Boc group without compromising the integrity of the methylidenecyclohexyl moiety.

II. Frequently Asked Questions (FAQs)

Q1: What is the standard mechanism for acid-catalyzed Boc deprotection?

A1: The deprotection of a Boc group with a strong acid like trifluoroacetic acid (TFA) proceeds through a well-established three-step mechanism.[3][4] First, the carbonyl oxygen of the Boc group is protonated by the acid.[4] This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[3][4] Finally, the unstable carbamic acid rapidly decarboxylates, releasing carbon dioxide and the free amine, which is then protonated by the excess acid to form the corresponding salt.[3][5]

Q2: I'm observing a new peak in my LC-MS that corresponds to the mass of my desired product +18 Da. What is happening?

A2: The addition of 18 Da (the mass of a water molecule) strongly suggests that the exocyclic double bond has undergone acid-catalyzed hydration.[1][2] This occurs when the double bond is protonated by the strong acid, forming a tertiary carbocation on the cyclohexyl ring. Subsequent attack by water, which can be present as a scavenger or trace amounts in the solvent, leads to the formation of a tertiary alcohol. To mitigate this, it is crucial to use anhydrous conditions and consider adding a scavenger that can trap the carbocation or using a milder deprotection method.

Q3: My reaction is sluggish and I'm seeing incomplete conversion even after extended reaction times. What could be the cause?

A3: Incomplete deprotection can stem from several factors. Insufficient acid concentration or equivalents can lead to a slow reaction rate; the rate of Boc cleavage can even show a second-order dependence on the acid's concentration.[4][6] Steric hindrance around the Boc-protected amine can also slow down the reaction.[4] Additionally, the choice of solvent can play a role; for instance, using 100% TFA might cause less resin swelling in solid-phase synthesis compared to a TFA solution in dichloromethane (DCM), potentially leading to lower purity.[4]

Q4: Are there any "greener" alternatives to using strong acids like TFA?

A4: Yes, several milder and more environmentally benign methods for Boc deprotection have been developed. These include using aqueous phosphoric acid, which offers good selectivity in the presence of other acid-sensitive groups.[7] Another approach is the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which acts as both the reaction medium and the catalyst.[8] For substrates that are thermally stable, thermal deprotection offers a catalyst-free alternative, though it may require high temperatures.

III. In-Depth Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the deprotection of this compound.

Issue 1: Formation of Hydrated Byproduct
  • Symptom: Appearance of a significant peak in the LC-MS or NMR corresponding to the addition of water across the exocyclic double bond.

  • Root Cause: Acid-catalyzed hydration of the alkene.[1][2]

  • Troubleshooting Workflow:

    start Hydrated Byproduct Detected step1 Reduce Water Content Use anhydrous solvents and reagents. Dry glassware thoroughly. start->step1 Initial Step step2 Introduce Scavengers Add triethylsilane (TES) or thioanisole to trap the carbocation. step1->step2 If byproduct persists step3 Lower Reaction Temperature Perform the reaction at 0 °C to slow down the rate of hydration. step2->step3 If still problematic step4 Switch to Milder Acid Use p-toluenesulfonic acid (pTSA) or aqueous phosphoric acid. step3->step4 Final Option end Successful Deprotection step4->end

    Figure 1: Troubleshooting workflow for hydrated byproduct formation.
Issue 2: Incomplete Deprotection
  • Symptom: Presence of starting material in the reaction mixture after the expected reaction time, as observed by TLC, LC-MS, or NMR.[9]

  • Root Cause: Insufficient acid strength or concentration, steric hindrance, or inappropriate solvent.[4]

  • Troubleshooting Workflow:

    start Incomplete Deprotection step1 Increase Acid Concentration Gradually increase the percentage of TFA in DCM or switch to neat TFA. start->step1 step2 Extend Reaction Time Monitor the reaction for a longer period. step1->step2 step3 Increase Temperature Carefully warm the reaction, monitoring for side product formation. step2->step3 step4 Change Acid/Solvent System Consider using 4M HCl in dioxane. step3->step4 end Complete Deprotection step4->end

IV. Experimental Protocols

Protocol 1: Mild Deprotection using TFA with a Scavenger

This protocol is optimized to minimize the formation of the hydrated byproduct.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous DCM (0.1 M).

  • Add triethylsilane (3.0 equiv.) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of 20% TFA in DCM dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Deprotection using p-Toluenesulfonic Acid (pTSA)

This protocol utilizes a milder Brønsted acid, which can be a good alternative to TFA. [8] Materials:

  • This compound

  • p-Toluenesulfonic acid monohydrate (pTSA·H₂O)

  • Methanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 equiv.) in methanol (0.2 M).

  • Add p-toluenesulfonic acid monohydrate (1.2 equiv.) to the solution.

  • Stir the reaction mixture at room temperature, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify by column chromatography as needed.

V. Data Summary Table

MethodAcidScavengerTemp. (°C)Typical Time (h)Potential Side Reactions
Standard TFA (neat)NoneRT0.5 - 2Hydration, Isomerization
Mild TFA 20% TFA in DCMTES01 - 4Minimal hydration
pTSA pTSA·H₂ONoneRT2 - 6Generally cleaner
HCl/Dioxane 4M HCl in DioxaneNoneRT1 - 3Potential for chlorinated byproducts

VI. Mechanistic Insights

The critical side reaction, acid-catalyzed hydration, is initiated by the protonation of the exocyclic double bond, leading to the formation of a tertiary carbocation. This carbocation is then susceptible to nucleophilic attack by water.

substrate This compound protonation Protonated Alkene substrate:p->protonation:p H+ carbocation Tertiary Carbocation protonation:p->carbocation:p hydration Protonated Alcohol carbocation:p->hydration:p H2O product Hydrated Byproduct hydration:p->product:p -H+

Figure 3: Mechanism of acid-catalyzed hydration of the exocyclic double bond.

VII. References

  • Organic Chemistry Portal. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). Protection for amino group and amino acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]

  • Awuah, S. G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(42), 25051–25058. [Link]

  • V. Pace, et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(11), 3234. [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc group present in amino acids and other derivatives. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved from [Link]

  • Awuah Lab. (2020, June 23). Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride. Retrieved from [Link]

  • YouTube. (2021, February 25). What is the mechanism of the acid-catalyzed hydration of 1-methylcyclohexene that gives 1-methylcycl. Retrieved from [Link]

  • Semantic Scholar. (2008, October 14). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from [Link]

  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved from [Link]

  • YouTube. (2018, September 14). 8.3a Hydration Acid Catalyzed Hydration. Retrieved from [Link]

  • YouTube. (2013, April 17). Acid Catalyzed Hydration Made Easy! Part 1 - Tips and Product Prediction. Retrieved from [Link]

  • StudySoup. (n.d.). Acid-catalyzed hydration of 1-methylcyclohexene yields two. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). This compound suppliers and producers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylidenecyclohexan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate. Retrieved from [Link]

  • YouTube. (2023, October 24). Drawing Mechanisms For Acid-Catalyzed Hydration and Hydrohalogenation Reactions of Alkenes. Retrieved from [Link]

  • PubMed. (n.d.). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. Retrieved from [Link]

  • PubChem. (n.d.). Cis tert-Butyl 4-aminocyclohexylcarbamate. Retrieved from [Link]

Sources

Validation & Comparative

Introduction: The Role of Vibrational Spectroscopy in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FT-IR Spectrum of tert-butyl N-(4-methylidenecyclohexyl)carbamate

In the landscape of pharmaceutical development and medicinal chemistry, the unambiguous structural confirmation of novel chemical entities is paramount. Intermediates and building blocks, such as This compound , form the foundation of complex molecular architectures. This compound, featuring a versatile N-Boc protecting group, a cyclohexyl scaffold, and a reactive methylidene moiety, is a valuable precursor in the synthesis of various active pharmaceutical ingredients (APIs).

Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for the structural elucidation and quality assessment of such compounds. By probing the vibrational modes of molecular bonds, FT-IR provides a unique "fingerprint" that is directly correlated to the functional groups present.

This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth analysis of the FT-IR spectrum of this compound. It provides a detailed experimental protocol, a thorough spectral interpretation, and a comparative analysis against structurally similar molecules to highlight key distinguishing features.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The quality of an FT-IR spectrum is intrinsically linked to the sample preparation and data acquisition parameters. For a solid compound like this compound, the goal is to obtain a spectrum with sharp, well-resolved peaks and minimal scattering or saturation effects. The thin solid film method is often preferred for its simplicity and the small amount of sample required.[1]

Step-by-Step Methodology for Thin Solid Film FT-IR Analysis

  • Materials Preparation:

    • Obtain a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate from a desiccator. Handle the plate only by its edges to avoid transferring moisture and oils.

    • Select a volatile solvent in which the compound is soluble, such as dichloromethane (CH₂Cl₂) or acetone. Ensure the solvent is anhydrous to prevent damage to the salt plates and to avoid the broad O-H absorption band from water, which can obscure important spectral features.[2]

    • Prepare a concentrated solution by dissolving approximately 5-10 mg of this compound in a few drops of the chosen solvent in a small vial.[2]

  • Sample Deposition:

    • Using a pipette, apply one or two drops of the concentrated solution to the surface of the salt plate.

    • Allow the solvent to evaporate completely in a fume hood. This will leave a thin, even film of the solid compound on the plate. The ideal film is transparent or slightly hazy; an opaque film may be too thick, leading to overly intense, saturated peaks.[1]

  • Data Acquisition:

    • Place the sample-free salt plate in the spectrometer's sample holder and perform a background scan. This critical step records the spectrum of the instrument's environment (e.g., atmospheric CO₂ and water vapor) and the salt plate itself, which will be automatically subtracted from the sample spectrum.[3]

    • Place the salt plate with the prepared solid film into the sample holder.

    • Acquire the sample spectrum. Typical acquisition parameters include a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.[3]

  • Post-Acquisition:

    • Clean the salt plate thoroughly using a suitable solvent (e.g., acetone) and a soft lens tissue. Return the clean plate to the desiccator to protect it from atmospheric moisture.[1][2]


}

Figure 1. Workflow for FT-IR analysis using the thin solid film method.

Spectral Analysis of this compound

The FT-IR spectrum of this compound is rich with information, directly corresponding to its distinct functional groups. The table below details the expected absorption bands and their assignments.

Wavenumber (cm⁻¹)IntensityVibrational ModeAssignment and Rationale
~3340-3300Medium, SharpN-H StretchCharacteristic of a secondary amide/carbamate N-H group. The position suggests some degree of hydrogen bonding in the solid state.
3080-3060Medium-Weak=C-H StretchAromatic/vinylic C-H stretching. This peak, appearing just above 3000 cm⁻¹, is a key indicator of the methylidene (=CH₂) group.
2975-2960StrongC-H Asymmetric StretchPrimarily from the methyl groups of the tert-butyl moiety.[4]
2935-2920Strong-CH₂- Asymmetric StretchArises from the methylene groups within the cyclohexyl ring.[4]
2875-2860MediumC-H Symmetric StretchFrom both the tert-butyl methyl groups and cyclohexyl methylene groups.
~1690-1680Very StrongC=O Stretch (Amide I)The intense carbonyl stretch is a hallmark of the carbamate functional group. Its position is influenced by the electronic environment and hydrogen bonding.
~1650Medium-WeakC=C StretchThe stretching vibration of the exocyclic double bond in the 4-methylidenecyclohexyl ring.
~1530-1510StrongN-H Bend + C-N Stretch (Amide II)A characteristic coupled vibration of secondary amides, providing strong evidence for the carbamate linkage.
1470-1450MediumC-H BendScissoring and bending vibrations of the CH₂ and CH₃ groups in the cyclohexane and tert-butyl fragments.[5]
~1365StrongC-H Bend (t-Butyl)A characteristic symmetric bending ("umbrella" mode) of the tert-butyl group, often appearing as a sharp, strong peak.
~1250StrongC-O StretchAsymmetric stretching of the C-O-C linkage in the tert-butyl ester part of the carbamate.
~1160StrongC-N StretchStretching of the C-N bond within the carbamate group.
~890Strong=C-H Out-of-Plane BendA strong, often sharp, band characteristic of a disubstituted C=CH₂ terminal alkene. This is a highly diagnostic peak for the methylidene group.

Comparative Analysis: Distinguishing Features

To fully appreciate the diagnostic power of the FT-IR spectrum, it is instructive to compare it with the spectra of structurally related molecules. The presence or absence of key peaks can definitively confirm the desired structure over potential impurities or alternative products.

MoleculeKey Structural DifferenceExpected Key Spectral Changes (from Target)
tert-butyl N-(4-methylcyclohexyl)carbamate (Saturated Analogue)Alkane vs. AlkeneAbsence of the =C-H stretch (~3070 cm⁻¹), C=C stretch (~1650 cm⁻¹), and the strong =C-H out-of-plane bend (~890 cm⁻¹). The aliphatic C-H stretching region below 3000 cm⁻¹ would remain.
n-butyl N-(4-methylidenecyclohexyl)carbamate (Isomeric Carbamate)tert-Butyl vs. n-ButylAbsence of the characteristic strong, sharp C-H bend for the tert-butyl group at ~1365 cm⁻¹. The overall C-H stretching region (2960-2850 cm⁻¹) would show a different pattern, typical of a linear alkyl chain.
tert-Butyl carbamate (Simpler Carbamate)Absence of Cyclohexyl RingAbsence of the cyclohexyl-specific C-H stretches and bends. The spectrum would be much simpler, dominated by the N-Boc group absorptions (N-H, C=O, C-O, tert-butyl C-H).[6][7]
4-Methylidenecyclohexan-1-amine (Precursor)Amine vs. CarbamateAbsence of the strong C=O stretch (~1685 cm⁻¹) and the characteristic Amide II band (~1520 cm⁻¹). The N-H stretching region would show the typical two-band pattern for a primary amine (~3380 and ~3300 cm⁻¹).

}

Figure 2. Key structural and spectral differences for comparative analysis.

Conclusion: A Powerful Tool for Chemical Verification

The FT-IR spectrum of this compound provides a wealth of structural information, enabling its unambiguous identification. The key diagnostic bands include the N-H stretch (~3320 cm⁻¹), the strong carbamate C=O stretch (~1685 cm⁻¹), the Amide II band (~1520 cm⁻¹), and, crucially, the vibrations associated with the methylidene group: the =C-H stretch (~3070 cm⁻¹) and the strong out-of-plane =C-H bend (~890 cm⁻¹).

By comparing this spectral signature to those of logical alternatives, such as its saturated analogue or synthetic precursors, researchers can rapidly confirm reaction success, assess sample purity, and ensure the correct material is carried forward in a synthetic campaign. This guide demonstrates that a well-acquired and properly interpreted FT-IR spectrum is an indispensable tool for scientists and professionals in the field of drug discovery and development, underpinning the principles of scientific integrity and analytical rigor.

References

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from University of Colorado Boulder Department of Chemistry website: [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from The University of the West Indies at Mona, Jamaica Department of Chemistry website: [Link]

  • ResearchGate. (n.d.). IR spectra of N-cyclohexyl-o-nitrophenylcarbamate. Retrieved from ResearchGate website: [Link]

  • KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from Kwame Nkrumah University of Science and Technology Materials Engineering Department website: [Link]

  • LibreTexts Chemistry. (2022). 4.2: IR Spectroscopy. Retrieved from LibreTexts website: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples. Retrieved from ResearchGate website: [Link]

  • Jalbout, A. F., Li, X.-H., Trzaskowski, B., & Raissi, H. (2006). Experimental and theoretical Investigation of the IR spectra and thermochemistry of four isomers of 2-N,N-dimethylaminecyclohexyl 1-N',N'-dimethylcarbamate. Eclética Química, 31(1), 53-62. Retrieved from SciELO website: [Link]

  • Simmons University. (2018). Using the FT-IR: Solid & Liquid Samples. Retrieved from YouTube website: [Link]

  • NIST. (n.d.). tert-Butyl carbamate. Retrieved from NIST Chemistry WebBook website: [Link]

  • Raj, R. S. J., & Gunasekaran, S. (2020). A Study of Vibrational Spectroscopic of 1, 2-Dimethyl Cyclohexene. Research Journal of Pharmacy and Technology, 13(7), 3291-3296. Retrieved from RJPT website: [Link]

  • Dawodu, O., & Me-Bey, A. (2014). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. ChemistryOpen, 3(4), 142-153. Retrieved from NIH National Library of Medicine website: [Link]

  • NIST. (n.d.). Butyl carbamate. Retrieved from NIST Chemistry WebBook website: [Link]

  • Chen, Z., et al. (2023). Vibrational Analysis Based on Cavity-Enhanced Raman Spectroscopy: Cyclohexane. The Journal of Physical Chemistry A, 127(14), 3166-3175. Retrieved from ACS Publications website: [Link]

  • Tenti, G., et al. (2020). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 25(7), 1649. Retrieved from NIH National Library of Medicine website: [Link]

  • Royal Society of Chemistry. (2020). SUPPORTING INFORMATION. Retrieved from The Royal Society of Chemistry website: [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of tert-butyl 3a-chloroperhydro-2,6a-epoxyoxireno[e]isoindole-5-carboxylate. Retrieved from ResearchGate website: [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182-191. Retrieved from Organic Syntheses website: [Link]

  • Hamlow, L. A., et al. (2020). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2− Complexes. The Journal of Physical Chemistry Letters, 11(15), 6193-6198. Retrieved from NIH National Library of Medicine website: [Link]

  • BuyersGuideChem. (n.d.). This compound suppliers and producers. Retrieved from BuyersGuideChem website: [Link]

  • University of California, Los Angeles. (n.d.). IR Chart. Retrieved from UCLA Chemistry website: [Link]

  • Michigan State University. (n.d.). IR Absorption Table. Retrieved from MSU Department of Chemistry website: [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from NIU Department of Chemistry and Biochemistry website: [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • ResearchGate. (2015). C−H Stretching Vibrations of Methyl, Methylene and Methine Groups at the Vapor/Alcohol (n = 1−8) Interfaces. Retrieved from ResearchGate website: [Link]

  • MDPI. (2022). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. Molecules, 27(19), 6296. Retrieved from MDPI website: [Link]

  • Der Pharma Chemica. (2015). Vibrational spectroscopic (FT-IR, FT-Raman), NMR and electronic structure calculations of metaxalone. Retrieved from Der Pharma Chemica website: [Link]

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A Comparative Guide to Amine Protection: Evaluating tert-butyl N-(4-methylidenecyclohexyl)carbamate Against Industry-Standard Carbamates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug development, the judicious selection of protecting groups is a critical determinant of success. Carbamates are a cornerstone for amine protection, enabling complex molecular architecture by preventing unwanted side reactions.[1] This guide provides an in-depth comparison of a novel carbamate, tert-butyl N-(4-methylidenecyclohexyl)carbamate, with the well-established trifecta of amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). Our analysis is grounded in the principles of chemical reactivity, stability, and orthogonality, offering field-proven insights and experimental context to inform your synthetic strategy.

The Orthogonal Trinity of Amine Protection: A Refresher

The concept of orthogonality is central to the strategic use of protecting groups, allowing for the selective removal of one group in the presence of others under non-interfering conditions.[2] The differential lability of Boc, Cbz, and Fmoc groups forms the foundation of many complex synthetic routes, particularly in peptide synthesis.[3]

  • Boc (tert-butoxycarbonyl): This widely used protecting group is characterized by its lability under acidic conditions, typically cleaved by reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5] It is stable to most bases and nucleophiles, making it an excellent choice in multi-step syntheses where basic or nucleophilic reagents are employed.[6]

  • Cbz (benzyloxycarbonyl): The Cbz group is prized for its stability under both acidic and basic conditions.[7] Its removal is typically achieved through catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a mild method that is orthogonal to the acid-labile Boc and base-labile Fmoc groups.[7][8]

  • Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is distinguished by its sensitivity to basic conditions, commonly removed by a solution of piperidine in dimethylformamide (DMF).[9][10] Its stability towards acids and hydrogenolysis makes it a key component in orthogonal protection strategies, especially in solid-phase peptide synthesis (SPPS).[10][11]

Introducing this compound: A Structural Variant of the Boc Group

This compound shares the core carbamate structure with the Boc group, suggesting a similar mechanism of action and deprotection. The key structural distinction is the replacement of the tert-butyl group's methyl substituents with a 4-methylidenecyclohexyl moiety. This modification introduces a rigid, alicyclic scaffold and an exocyclic double bond, which can be expected to influence the carbamate's physicochemical properties and reactivity.

Comparative Performance Analysis: A Data-Driven Evaluation

Protecting GroupLabilityTypical Deprotection ConditionsStabilityKey AdvantagesPotential Limitations
Boc Acid-labileTrifluoroacetic Acid (TFA); HCl in Dioxane[8]Stable to base and hydrogenolysis[6]Robust and well-established; suitable for both solid-phase and solution-phase synthesis.[2]Requires strong acid for cleavage, which may not be suitable for acid-sensitive substrates.[8]
Cbz HydrogenolysisH₂, Pd/C; Transfer Hydrogenation[7]Stable to mild acid and base[7]Orthogonal to Boc and Fmoc; useful in solution-phase synthesis.[8]Incompatible with reducible functional groups (e.g., alkenes, alkynes); catalyst can be pyrophoric.[8]
Fmoc Base-labile20-50% Piperidine in DMF[9]Stable to acid and hydrogenolysis[11]Mild deprotection conditions; orthogonal to Boc and Cbz; UV-active byproduct allows for reaction monitoring.[9][10]Dibenzofulvene byproduct can form adducts with the deprotected amine.[8]
This compound Expected to be Acid-labileExpected to be similar to Boc (e.g., TFA, HCl)Expected to be stable to base and hydrogenolysisThe rigid cyclohexyl backbone may impart unique solubility or crystallinity properties. The exocyclic double bond offers a site for further functionalization.The steric bulk of the cyclohexyl group might influence protection/deprotection kinetics. The double bond may be reactive under certain conditions.

Experimental Protocols: A Guide to Implementation

The following protocols provide a framework for the protection and deprotection of amines using the compared carbamates.

Protocol 1: General Procedure for Boc Protection of an Amine

This protocol describes a standard method for the introduction of the Boc protecting group.[12]

Materials:

  • Amine substrate

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM) as solvent

  • Water

Procedure:

  • Dissolve the amine substrate in a 2:1 mixture of THF/water or DCM/water.

  • Add TEA or DIPEA to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add Boc₂O portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Perform an aqueous workup to remove water-soluble byproducts.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Protocol 2: General Procedure for Acid-Catalyzed Deprotection of a Boc-Protected Amine

This protocol outlines the standard procedure for the removal of the Boc group.[10]

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM) as a co-solvent (optional)

Procedure:

  • Dissolve the Boc-protected amine in DCM (if necessary).

  • Add an excess of TFA or 4M HCl in dioxane to the solution.

  • Stir the reaction at room temperature for 1-3 hours (monitor by TLC).

  • Remove the solvent and excess acid under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a base.

Protocol 3: General Procedure for Cbz Protection of an Amine

This protocol details the introduction of the Cbz protecting group.

Materials:

  • Amine substrate

  • Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

  • Sodium carbonate or Sodium bicarbonate

  • Dioxane and Water as solvents

Procedure:

  • Dissolve the amine in an aqueous solution of sodium carbonate or bicarbonate.

  • Cool the solution to 0 °C.

  • Add Cbz-Cl dropwise while maintaining the temperature at 0 °C.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry, concentrate, and purify the product as needed.

Protocol 4: General Procedure for Hydrogenolysis of a Cbz-Protected Amine

This protocol describes the removal of the Cbz group.[7]

Materials:

  • Cbz-protected amine

  • Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Methanol or Ethanol as solvent

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Cbz-protected amine in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the catalyst through a pad of Celite. Caution: The catalyst can be pyrophoric and should be kept wet.

  • Concentrate the filtrate to obtain the deprotected amine.

Protocol 5: General Procedure for Fmoc Protection of an Amine

This protocol outlines the introduction of the Fmoc group.[9]

Materials:

  • Amine substrate

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu (1.1 equivalents)

  • Sodium bicarbonate or Sodium carbonate

  • Dioxane and Water as solvents

Procedure:

  • Dissolve the amine in an aqueous solution of sodium bicarbonate or carbonate in dioxane.

  • Add Fmoc-Cl or Fmoc-OSu to the solution.

  • Stir the reaction at room temperature until complete.

  • Perform an aqueous workup and extract the product.

  • Dry, concentrate, and purify as necessary.

Protocol 6: General Procedure for Deprotection of an Fmoc-Protected Amine

This protocol describes the removal of the Fmoc group.[9]

Materials:

  • Fmoc-protected amine

  • 20-50% Piperidine in DMF

Procedure:

  • Dissolve the Fmoc-protected amine in the piperidine/DMF solution.

  • Stir at room temperature for 30 minutes to 2 hours (monitor by TLC).

  • Remove the solvent and byproducts under reduced pressure.

  • The crude amine can be purified by chromatography or crystallization.

Mechanistic Insights and Structural Considerations

The deprotection of Boc and, presumably, this compound, proceeds through an acid-catalyzed mechanism involving the formation of a stable carbocation.[4] The stability of the resulting carbocation is a key factor in the lability of the protecting group. In the case of the novel carbamate, the formation of a tertiary carbocation on the cyclohexyl ring is anticipated, similar to the tert-butyl cation.

The presence of the exocyclic double bond in this compound introduces the possibility of neighboring group participation during deprotection, which could potentially accelerate the reaction rate compared to the standard Boc group.[13] However, this has not yet been experimentally verified.

Visualization of Key Concepts

Experimental Workflow for Amine Protection and Deprotection

G cluster_protection Amine Protection cluster_deprotection Amine Deprotection Amine Amine (R-NH2) Reaction1 Protection Reaction Amine->Reaction1 Reagent Protecting Group Reagent (e.g., Boc2O, Cbz-Cl, Fmoc-Cl) Reagent->Reaction1 Base Base (e.g., TEA, NaHCO3) Base->Reaction1 Protected_Amine Protected Amine (R-NH-PG) Protected_Amine2 Protected Amine (R-NH-PG) Reaction1->Protected_Amine Reaction2 Deprotection Reaction Protected_Amine2->Reaction2 Deprotection_Reagent Deprotection Reagent (e.g., TFA, H2/Pd-C, Piperidine) Deprotection_Reagent->Reaction2 Deprotected_Amine Deprotected Amine (R-NH2) Reaction2->Deprotected_Amine

Caption: A generalized workflow for the protection and deprotection of amines.

Orthogonality of Common Carbamate Protecting Groups

G Boc Boc-Protected Amine Cbz Cbz-Protected Amine Fmoc Fmoc-Protected Amine Deprotected_Amine Deprotected Amine Boc->Deprotected_Amine  Acid (TFA, HCl) Cbz->Deprotected_Amine  Hydrogenolysis (H2, Pd/C) Fmoc->Deprotected_Amine  Base (Piperidine)

Caption: Orthogonal deprotection strategies for Boc, Cbz, and Fmoc protecting groups.

Conclusion and Future Outlook

While this compound presents an intriguing structural variation on the well-established Boc protecting group, a comprehensive, data-driven comparison of its performance is necessary to fully elucidate its advantages and limitations. The presence of the 4-methylidenecyclohexyl moiety may offer unique benefits in terms of solubility, crystallinity, and opportunities for further chemical modification. However, its stability and deprotection kinetics relative to standard carbamates require rigorous experimental investigation. Future studies should focus on direct comparative analyses under a range of standardized conditions to provide the quantitative data needed for its confident application in complex synthetic endeavors.

References

  • Fluorenylmethyloxycarbonyl protecting group - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – Total Synthesis. (n.d.). Retrieved January 7, 2026, from [Link]

  • Boc Protecting Group for Amines - Chemistry Steps. (n.d.). Retrieved January 7, 2026, from [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 7, 2026, from [Link]

  • Neighbouring group participation - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed. (n.d.). Retrieved January 7, 2026, from [Link]

  • Carbamate Protective Groups | Chem-Station Int. Ed. (2014, March 23). Retrieved January 7, 2026, from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (2020, June 23). Retrieved January 7, 2026, from [Link]

  • tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | C12H24N2O2 | CID 2756045 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

  • tert-butyl N-Methyl-N-(4-oxocyclohexyl)carbamate | C12H21NO3 | CID 24820328 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018, June 7). Retrieved January 7, 2026, from [Link]

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A Comparative Guide to Analytical Methods for Purity Determination of tert-butyl N-(4-methylidenecyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is the bedrock upon which the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API) are built. Tert-butyl N-(4-methylidenecyclohexyl)carbamate, a key building block, is no exception. Its purity directly influences reaction kinetics, yield, and the impurity profile of subsequent synthetic stages. This guide provides an in-depth comparison of the principal analytical methods for assessing the purity of this compound, designed for researchers, quality control analysts, and drug development professionals. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring each protocol is a self-validating system.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for non-volatile and semi-volatile organic compounds, making it an indispensable tool for routine quality control of carbamate intermediates.[1] Its strength lies in its ability to separate the main compound from closely related structural impurities and non-volatile components.

Causality of Method Design

The choice of a reverse-phase HPLC method is dictated by the physicochemical properties of this compound. The molecule possesses significant non-polar character due to the cyclohexyl and tert-butyl groups, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. A gradient elution is employed to ensure that impurities with a wide range of polarities can be resolved and eluted efficiently, providing a comprehensive impurity profile in a single run. Detection via a UV detector is feasible, although the carbamate functional group is a weak chromophore; detection at low wavelengths (200-220 nm) is necessary. For more universal detection, especially for impurities lacking a chromophore, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be employed.

Experimental Protocol: Reverse-Phase HPLC
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).[2]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: Deionized Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 50% B, increase linearly to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of Acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.

  • System Suitability: Before analysis, perform a system suitability test by injecting a standard solution. Key parameters include tailing factor (< 2.0), theoretical plates (> 2000), and reproducibility of replicate injections (%RSD < 2.0%). This ensures the system is performing correctly before sample analysis.[3]

Data Presentation: HPLC Performance
ParameterTypical ValueSignificance in Purity Analysis
Linearity (R²) > 0.999Ensures a proportional response of the detector to the concentration of the analyte, crucial for accurate quantification of impurities.
LOD ~0.01%Defines the lowest concentration of an impurity that can be reliably detected.
LOQ ~0.03%The lowest concentration of an impurity that can be accurately quantified. This is critical for adhering to regulatory limits (e.g., ICH guidelines).[4]
Precision (%RSD) < 2.0%Demonstrates the method's repeatability, ensuring consistent and reliable results across multiple analyses.[4]
Workflow Visualization: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep Accurate Weighing & Dissolution in Acetonitrile inject Autosampler Injection prep->inject 10 µL injection separate Separation on C18 Column inject->separate Gradient Elution detect UV Detection (210 nm) separate->detect process Chromatogram Integration detect->process quantify Purity Calculation (% Area Normalization) process->quantify

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Specialized Tool for Volatiles and Structural Confirmation

While HPLC is the primary method for purity, Gas Chromatography-Mass Spectrometry (GC-MS) serves a crucial, complementary role. It is the gold standard for identifying and quantifying volatile impurities, such as residual solvents from the synthesis process. However, the analysis of carbamates by GC presents a significant challenge due to their thermal lability.[5][6]

Causality of Method Design

Direct injection of this compound into a hot GC inlet can cause decomposition, leading to inaccurate results. To overcome this, the method must be carefully designed. Using a temperature-programmable injector (also known as a Split/Splitless Injector or SPI) allows for the introduction of the sample at a lower initial temperature, followed by a rapid ramp to volatilize the analyte with minimal degradation.[5] Alternatively, derivatization techniques, such as flash methylation in the injector, can be used to create more thermally stable analogues, though this adds complexity.[7] The mass spectrometer detector provides unparalleled specificity, allowing for the definitive identification of impurities based on their mass spectra.

Experimental Protocol: GC-MS for Residual Solvents and Volatile Impurities
  • Instrumentation: A gas chromatograph equipped with a temperature-programmable split/splitless injector and coupled to a mass spectrometer (e.g., a quadrupole MS).

  • Chromatographic Conditions:

    • Column: Low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[8]

    • Injector: Split mode (e.g., 50:1 split ratio). Start at 150°C, ramp to 280°C.

    • Oven Program: 40°C for 5 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Scan Range: 35-500 amu.

  • Sample Preparation: Accurately weigh approximately 50 mg of the sample and dissolve in 1 mL of a high-purity solvent not expected to be in the sample (e.g., N,N-Dimethylformamide).

Data Presentation: GC-MS Performance
ParameterTypical ValueSignificance in Purity Analysis
Specificity HighMass spectral data provides definitive identification of volatile impurities and residual solvents, distinguishing between isomers.
LOD/LOQ 1-10 ppm (for solvents)High sensitivity allows for the detection of trace levels of residual solvents, ensuring compliance with ICH Q3C guidelines.
Library Matching > 80% match scoreComparison of acquired mass spectra to commercial libraries (e.g., NIST) provides a high degree of confidence in impurity identification.
Workflow Visualization: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep Dissolution in High-Purity Solvent inject Programmable Injector prep->inject separate Separation in Capillary Column inject->separate Temp. Program ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis (Quadrupole) ionize->analyze process Total Ion Chromatogram (TIC) Generation analyze->process identify Impurity ID via MS Library Search process->identify

Caption: Workflow for GC-MS impurity analysis.

Quantitative NMR (qNMR): The Primary Method for Absolute Purity

Quantitative Nuclear Magnetic Resonance (qNMR) stands apart from chromatographic techniques as it is a primary analytical method. It can determine the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[9] Instead, it quantifies the analyte against a certified, unrelated internal standard.[10][11] This makes qNMR an exceptionally powerful tool for characterizing reference materials and for orthogonal verification of results from other methods.

Causality of Method Design

The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[11] To ensure accuracy, the experimental parameters must be chosen to guarantee this proportionality. The most critical parameter is the relaxation delay (d1), which must be set to at least 5 times the longest spin-lattice relaxation time (T1) of any proton being quantified in both the analyte and the standard.[12] This ensures complete magnetization recovery between scans, preventing signal saturation and ensuring accurate integration. A high signal-to-noise ratio is also essential for precise integration.

Experimental Protocol: ¹H-qNMR
  • Instrumentation: NMR spectrometer (400 MHz or higher) with a high-precision probe.

  • Materials:

    • Sample: Accurately weighed (to 0.01 mg) this compound.

    • Internal Standard: A certified reference material with known purity, chemically inert, and with signals that do not overlap with the analyte (e.g., Maleic Acid, Dimethyl Sulfone). Accurately weighed.

    • Solvent: Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • NMR Parameters:

    • Pulse Program: Standard single-pulse experiment with a calibrated 90° pulse.

    • Relaxation Delay (d1): ≥ 30 seconds (or 5 x T1 of the slowest relaxing proton).

    • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio > 250:1 for the signals of interest.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation:

    • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    • Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.

Data Presentation: qNMR Performance
ParameterTypical ValueSignificance in Purity Analysis
Accuracy High (typically < 1% error)Provides a "true" measure of the mass fraction of the analyte in the material, accounting for non-proton-containing impurities.
Precision (%RSD) < 1.0%Highly reproducible, making it suitable for the certification of reference standards.
Specificity HighThe high resolution of NMR allows for the differentiation of structurally similar impurities. 2D NMR techniques can be used to resolve overlapping peaks.[13]
Workflow Visualization: qNMR Analysis

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation weigh Accurate Weighing (Analyte + Standard) dissolve Dissolution in Deuterated Solvent weigh->dissolve acquire Acquire Spectrum (Long Relaxation Delay) dissolve->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Absolute Purity Using Formula integrate->calculate

Caption: Workflow for absolute purity determination by qNMR.

Comparative Summary and Recommendations

FeatureHPLC-UVGC-MSqNMR
Primary Use Case Routine purity, non-volatile impuritiesResidual solvents, volatile impuritiesAbsolute purity, reference standard certification
Principle Chromatographic SeparationChromatographic SeparationSpectroscopy (Absolute Molar Ratio)
Thermal Stability Not a concernMajor concern, requires special handlingNot a concern (non-destructive)
Quantification Relative (% Area)Relative or External StandardAbsolute (vs. Internal Standard)
Reference Standard Requires analyte-specific standardRequires specific standards for impuritiesRequires a certified internal standard
Throughput HighMediumLow to Medium
Strengths Robust, reproducible, widely availableHigh specificity for volatiles, structural info from MSHigh accuracy, primary method, no analyte standard needed
Limitations Requires chromophore, relative quantificationAnalyte degradation risk, not for non-volatilesLower throughput, requires high-field NMR

Recommendations:

  • For routine quality control and release testing , HPLC is the method of choice due to its robustness, high throughput, and excellent ability to profile non-volatile impurities.

  • For ensuring compliance with residual solvent limits (e.g., ICH Q3C), GC-MS is essential and should be used as a complementary technique.

  • For the certification of a new reference standard or for an orthogonal, absolute purity check of a critical batch, qNMR is the most authoritative method.[13]

The selection of an analytical method is not a matter of choosing the "best" one, but the most appropriate one for the question at hand. A comprehensive quality control strategy for this compound should leverage the strengths of all three techniques to ensure a complete and accurate understanding of its purity.

References

  • Determination of Derivatized Carbamate Insecticides by GC-MS/MS. SCISPEC.
  • Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry. ProQuest.
  • Chromatographic Analysis of Insecticidal Carbamates. SpringerLink.
  • Study on GC/MS (SIM) for Determination of Carbamate and Organonitrogen Pesticides in Foods with Simple Clean-up by SPE Method. J-Stage. Available from: [Link]

  • Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. PubMed. Available from: [Link]

  • Determining and reporting purity of organic molecules: why qNMR. PubMed. Available from: [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. Available from: [Link]

  • Determining and reporting purity of organic molecules: Why qNMR. ResearchGate. Available from: [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. Available from: [Link]

  • Why do we use NMR spectroscopy in purity analysis?. Quora. Available from: [Link]

  • “Pure by NMR”?. ACS Publications. Available from: [Link]

  • Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. Available from: [Link]

  • Validating Analytical Methods in Pharmaceuticals. Pharmuni. Available from: [Link]

  • Analytical method validation: A brief review. Journal of Pharmacy Research. Available from: [Link]

  • Validation of Analytical Methods: A Review. Gavin Publishers. Available from: [Link]

  • Carbamic acid, tert-butyl ester. Organic Syntheses. Available from: [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available from: [Link]

  • Separation of tert-Butyl (((1,1-dimethylethoxy)carbonyl)oxy)carbamate on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). EPA. Available from: [Link]

  • METHOD ABSTRACT / 112. Ingenieria Analitica Sl. Available from: [Link]

  • Multi-residue Determination of Seven Methyl-Carbamate Pesticides by High-Performance Liquid Chromatography with Diode Array Detection. Austin Publishing Group. Available from: [Link]

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. Available from: [Link]

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A Comparative Guide to the Structural Validation of tert-butyl N-(4-methylidenecyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, comparative framework for the validation of tert-butyl N-(4-methylidenecyclohexyl)carbamate, a compound of interest in medicinal chemistry and organic synthesis. We will explore the critical analytical techniques and expected data, while also highlighting the importance of distinguishing it from a key structural isomer, tert-butyl N-(cyclohex-3-en-1-yl)carbamate. This comparison underscores the necessity of a multi-technique approach to structural elucidation.

Introduction: The Importance of Isomeric Purity

This compound features a Boc-protected amine on a cyclohexyl ring with an exocyclic double bond. A common synthetic route to such a compound may involve a Wittig reaction on a protected 4-aminocyclohexanone precursor.[1] This synthesis, however, can potentially lead to the formation of the endocyclic isomer, tert-butyl N-(cyclohex-3-en-1-yl)carbamate, through side reactions or rearrangement. The distinct positioning of the double bond has significant implications for the molecule's three-dimensional structure, reactivity, and biological activity. Therefore, robust analytical validation is not merely a procedural step but a critical determinant of a research outcome's validity.

This guide will detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the target molecule. We will then present a direct comparison with the expected data for its endocyclic isomer, providing a clear roadmap for unambiguous structural assignment.

Predicted Spectroscopic Data for Structural Elucidation

Due to the limited availability of published experimental spectra for this compound, the following data is based on established principles of spectroscopic interpretation and predictive algorithms. These predictions serve as a benchmark for experimental validation.

¹H NMR Spectroscopy: A Tale of Two Alkenes

The most telling differences between the target molecule and its isomer are expected in the alkene region of the ¹H NMR spectrum.

G cluster_target This compound cluster_isomer tert-butyl N-(cyclohex-3-en-1-yl)carbamate T_Struct Structure T_HNMR Predicted ¹H NMR T_Struct->T_HNMR Key Signals T_CNMR Predicted ¹³C NMR T_Struct->T_CNMR T_MS Mass Spec T_Struct->T_MS T_IR IR Spec T_Struct->T_IR Validation Validation T_HNMR->Validation Compare T_CNMR->Validation I_Struct Structure I_HNMR Predicted ¹H NMR I_Struct->I_HNMR Key Signals I_CNMR Predicted ¹³C NMR I_Struct->I_CNMR I_MS Mass Spec I_Struct->I_MS I_IR IR Spec I_Struct->I_IR I_HNMR->Validation Compare I_CNMR->Validation Conclusion Conclusion Validation->Conclusion Unambiguous Assignment

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

Assignment This compound tert-butyl N-(cyclohex-3-en-1-yl)carbamate Rationale for Distinction
=CH₂ (exocyclic)~4.7 (s, 2H)-The presence of a singlet integrating to 2 protons around 4.7 ppm is a definitive marker for the methylidene group.
=CH (endocyclic)-~5.6 (m, 2H)The endocyclic isomer will show two equivalent olefinic protons as a multiplet further downfield.
CH-N~3.5 (m, 1H)~3.8 (m, 1H)The chemical shift of the proton attached to the nitrogen-bearing carbon will be subtly influenced by the ring conformation.
Allylic CH₂~2.2 (m, 4H)~2.1 (m, 4H)These protons are adjacent to the double bond and will appear as multiplets.
Cyclohexyl CH₂~1.2-1.9 (m, 4H)~1.5-2.0 (m, 2H)The remaining aliphatic protons of the cyclohexyl ring.
NH~4.5 (br s, 1H)~4.6 (br s, 1H)A broad singlet for the carbamate proton, which may exchange with D₂O.
C(CH₃)₃~1.45 (s, 9H)~1.45 (s, 9H)A characteristic sharp singlet for the tert-butyl group.
¹³C NMR Spectroscopy: Pinpointing the Olefinic Carbons

The ¹³C NMR spectrum provides unambiguous confirmation of the double bond's location.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Assignment This compound tert-butyl N-(cyclohex-3-en-1-yl)carbamate Rationale for Distinction
C =CH₂ (quaternary)~148-A downfield quaternary carbon signal is characteristic of the exocyclic double bond.
=C H₂ (methylene)~109-The exocyclic methylene carbon will appear around 109 ppm.
=CH (endocyclic)-~125Two equivalent olefinic carbons in the isomer will be observed.
C=O (carbamate)~155~155The carbamate carbonyl carbon is expected in a similar region for both isomers.
C (CH₃)₃ (quaternary)~79~79The quaternary carbon of the tert-butyl group.
CH-N~50~48The carbon bearing the nitrogen will have a slightly different chemical shift.
Allylic CH₂~35~30The allylic carbons provide another point of comparison.
Cyclohexyl CH₂~30~25The remaining aliphatic carbons.
C(C H₃)₃~28~28The three equivalent methyl carbons of the tert-butyl group.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry will confirm the molecular weight and can provide structural clues through fragmentation patterns.

G Molecule This compound (MW: 211.32) Ionization Electron Ionization (EI) Molecule->Ionization MolecularIon Molecular Ion [M]⁺˙ m/z = 211 Ionization->MolecularIon Loss_of_C4H8 Loss of isobutylene (-56 Da) MolecularIon->Loss_of_C4H8 Loss_of_Boc Loss of Boc group (-100 Da) MolecularIon->Loss_of_Boc Loss_of_NHBoc Loss of NHBoc (-101 Da) MolecularIon->Loss_of_NHBoc Fragment1 [M - C₄H₈]⁺˙ m/z = 155 Loss_of_C4H8->Fragment1 Fragment2 [M - C₅H₉O₂]⁺ m/z = 111 Loss_of_Boc->Fragment2 Fragment3 [M - C₅H₁₀NO₂]⁺ m/z = 110 Loss_of_NHBoc->Fragment3

Table 3: Expected Mass Spectrometry Data

m/z Proposed Fragment Significance
211[M]⁺˙Molecular ion, confirming the molecular formula C₁₂H₂₁NO₂.
155[M - C₄H₈]⁺˙Loss of isobutylene from the tert-butyl group, a characteristic fragmentation of Boc-protected amines.[2]
112[M - C₅H₉O₂]⁺Loss of the entire Boc group.
96[C₇H₁₂]⁺˙Cyclohexyl-containing fragment.

The fragmentation pattern is not expected to significantly differ between the two isomers, making MS more useful for confirming the molecular weight rather than distinguishing the isomers.

Infrared Spectroscopy: Functional Group Identification

IR spectroscopy is excellent for confirming the presence of key functional groups.

Table 4: Key Infrared Absorption Bands

Frequency (cm⁻¹) Vibration Functional Group
~3350N-H stretchCarbamate
~2930, 2850C-H stretchAliphatic
~1690C=O stretchCarbamate
~1650C=C stretchAlkene
~1520N-H bendCarbamate
~1170C-O stretchCarbamate
~890=C-H bend (out-of-plane)Exocyclic methylene

The key distinguishing feature in the IR spectrum would be the out-of-plane =C-H bend. An exocyclic C=CH₂ group typically shows a strong absorption around 890 cm⁻¹, whereas an endocyclic (cis-RCH=CHR) double bond would have a band around 675-730 cm⁻¹.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Parameters: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Parameters: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended to differentiate between CH, CH₂, and CH₃ groups.

  • Data Analysis: Integrate all peaks in the ¹H NMR spectrum. Assign all peaks in both ¹H and ¹³C spectra based on their chemical shifts, multiplicities, and integrations, comparing them to the predicted values in Tables 1 and 2.

2. Mass Spectrometry (MS)

  • Technique: Electron Ionization (EI) is suitable for this molecule. Electrospray Ionization (ESI) can also be used.

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a GC inlet if the compound is sufficiently volatile and thermally stable.

  • Data Acquisition: Scan a mass range of m/z 50-300.

  • Data Analysis: Identify the molecular ion peak and compare its m/z value with the calculated molecular weight. Analyze the fragmentation pattern and compare it to the expected fragments in Table 3.

3. Infrared (IR) Spectroscopy

  • Technique: Attenuated Total Reflectance (ATR) is a convenient method. Alternatively, a KBr pellet or a thin film on a salt plate can be used.

  • Data Acquisition: Record the spectrum from 4000 to 600 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the carbamate and alkene functional groups as detailed in Table 4. Pay close attention to the 900-650 cm⁻¹ region to distinguish between the exocyclic and endocyclic double bonds.

Conclusion: A Multi-faceted Approach to Certainty

The structural validation of this compound requires a synergistic application of multiple analytical techniques. While MS and IR spectroscopy confirm the molecular formula and the presence of key functional groups, NMR spectroscopy (both ¹H and ¹³C) is paramount for unambiguously determining the position of the double bond, thereby distinguishing it from its endocyclic isomer. By comparing the experimental data with the predicted values and characteristic features outlined in this guide, researchers can confidently and rigorously establish the structure of their synthesized compounds, ensuring the integrity and reproducibility of their scientific work.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Wittig, G., & Schoellkopf, U. (1960). Methylenecyclohexane. Organic Syntheses, 40, 66.
  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

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literature references for the characterization of tert-butyl N-(4-methylidenecyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison for the characterization of tert-butyl N-(4-methylidenecyclohexyl)carbamate , a potentially valuable building block in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide will establish a robust analytical framework by comparing its predicted spectroscopic properties with the experimentally determined data of its logical precursor, tert-butyl N-(4-oxocyclohexyl)carbamate .

The conversion of the ketone precursor to the target methylene compound is a common synthetic transformation, often achieved via the Wittig reaction. Understanding the expected spectroscopic changes during this conversion is crucial for reaction monitoring and final product confirmation.

Synthetic Strategy: From Ketone to Alkene

The most direct and widely employed method for the conversion of a ketone, such as tert-butyl N-(4-oxocyclohexyl)carbamate, to its corresponding exo-methylene derivative is the Wittig reaction.[1][2] This reaction involves the treatment of the ketone with a phosphorus ylide, typically generated in situ from a phosphonium salt and a strong base.

DOT Script for Synthetic Workflow

SynthesisWorkflow Ketone tert-butyl N-(4-oxocyclohexyl)carbamate Reaction Wittig Reaction Ketone->Reaction Ylide_Generation Methyltriphenylphosphonium bromide + Strong Base (e.g., n-BuLi) Wittig_Reagent Phosphorus Ylide (Ph3P=CH2) Ylide_Generation->Wittig_Reagent in situ Wittig_Reagent->Reaction Product This compound Reaction->Product Byproduct Triphenylphosphine oxide Reaction->Byproduct AnalyticalWorkflow cluster_Ketone tert-butyl N-(4-oxocyclohexyl)carbamate cluster_Alkene This compound Ketone_NMR ¹H & ¹³C NMR Comparison Comparative Analysis Ketone_NMR->Comparison Ketone_IR IR Spectroscopy Ketone_IR->Comparison Ketone_MS Mass Spectrometry Ketone_MS->Comparison Alkene_NMR ¹H & ¹³C NMR Alkene_NMR->Comparison Alkene_IR IR Spectroscopy Alkene_IR->Comparison Alkene_MS Mass Spectrometry Alkene_MS->Comparison Confirmation Structural Confirmation of Product Comparison->Confirmation

Sources

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tert-butyl N-(4-methylidenecyclohexyl)carbamate
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tert-butyl N-(4-methylidenecyclohexyl)carbamate

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